Molecular weight and formula of N1-(2-Methylphenyl)glycinamide hydrobromide
Physicochemical Profiling, Synthetic Architecture, and Utility in Medicinal Chemistry Executive Summary N1-(2-Methylphenyl)glycinamide hydrobromide (CAS: 1609409-26-8), also known as 2-amino-N-(o-tolyl)acetamide hydrobro...
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Profiling, Synthetic Architecture, and Utility in Medicinal Chemistry
Executive Summary
N1-(2-Methylphenyl)glycinamide hydrobromide (CAS: 1609409-26-8), also known as 2-amino-N-(o-tolyl)acetamide hydrobromide , represents a critical scaffold in the synthesis of anilide-based local anesthetics and kinase inhibitors. Structurally, it is the glycine homolog of the o-toluidide class, distinct from its alanine-derived congener, Tocainide.
This technical guide provides a rigorous analysis of its molecular stoichiometry, validated synthetic pathways, and applications in Fragment-Based Drug Discovery (FBDD). It is designed for researchers requiring high-fidelity data for stoichiometric calculations and synthetic planning.
Part 1: Molecular Identity & Stoichiometry
Precise stoichiometric calculations are the bedrock of reproducible synthesis. The hydrobromide salt form is preferred in many applications due to its enhanced crystallinity and stability compared to the free base.
Monoisotopic (⁸¹Br isotope abundance must be considered in MS)
Appearance
White to off-white crystalline solid
-
Hygroscopic; store under inert gas
SMILES
CC1=CC=CC=C1NC(=O)CN.Br
-
Salt form
InChI Key
JTLCKTSGQXWSDJ-UHFFFAOYSA-N
-
-
Structural Analysis
The molecule consists of a glycinamide core N-substituted with an o-tolyl (2-methylphenyl) group.
The Amide Bond: The amide linkage is stable but susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures.
The Amine: The primary amine on the glycine fragment is the protonation site (
), forming the hydrobromide salt.
The Aromatic Ring: The ortho-methyl group provides steric hindrance, restricting rotation around the N-phenyl bond, a feature often exploited to lock conformations in enzyme active sites.
Part 2: Synthetic Architecture & Protocols
Validated Synthesis Workflow (The Chloroacetyl Route)
This pathway minimizes side reactions (such as bis-alkylation) by controlling stoichiometry and temperature.
Step 1: Acylation (Formation of the Linker)
Reagents: o-Toluidine, Chloroacetyl chloride,
(base), Acetone/DCM (solvent).
Mechanism: Nucleophilic acyl substitution.
Critical Control: Temperature must be kept
during addition to prevent the aniline from attacking two equivalents of acyl chloride.
Step 2: Amination (The Delépine or Direct Ammonolysis)
Reagents: Aqueous Ammonia (
) or Hexamethylenetetramine (Delépine).
Protocol: Direct ammonolysis requires a large excess of ammonia (10-20 eq) to prevent the product amine from reacting with the starting alkyl chloride (dimerization).
Step 3: Salt Formation
Reagents: Hydrobromic acid (48% aq or in acetic acid).
Purification: Recrystallization from Ethanol/Ether ensures removal of inorganic salts.
Visualization of Synthetic Logic
The following diagram illustrates the reaction flow and critical decision points.
Figure 1: Step-wise synthetic pathway for N1-(2-Methylphenyl)glycinamide HBr, highlighting the critical intermediate and salt formation steps.
Part 3: Applications in Drug Discovery
Fragment-Based Drug Design (FBDD)
This molecule serves as an ideal "fragment" due to its low molecular weight (<300 Da) and specific binding features:
Hydrogen Bond Donor/Acceptor: The amide NH and Carbonyl oxygen act as a directional H-bond motif.
Hydrophobic Anchor: The o-tolyl group provides a hydrophobic interaction point, often fitting into the "selectivity pocket" of kinases or the hydrophobic channel of voltage-gated sodium channels (
).
Structural Analogs & SAR
Researchers use this compound to explore Structure-Activity Relationships (SAR) in local anesthetics. It is a structural congener of:
Lidocaine: (2,6-dimethylphenyl analog).
Tocainide: (Alanine analog).
Prilocaine: (Propylamino analog).
By substituting the o-tolyl group or modifying the glycine nitrogen, scientists can tune the lipophilicity (
) and to optimize membrane permeability and block duration [2].
References
PubChem. (2025).[1] Compound Summary: Glycinamide Derivatives. National Library of Medicine. Retrieved from [Link]
Technical Whitepaper: Solubility Profiling of N1-(2-Methylphenyl)glycinamide Hydrobromide
The following technical guide details the solubility profiling, physicochemical behavior, and experimental characterization of N1-(2-Methylphenyl)glycinamide hydrobromide (CAS: 1609409-26-8). Executive Summary N1-(2-Meth...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profiling, physicochemical behavior, and experimental characterization of N1-(2-Methylphenyl)glycinamide hydrobromide (CAS: 1609409-26-8).
Executive Summary
N1-(2-Methylphenyl)glycinamide hydrobromide (also known as 2-amino-N-(o-tolyl)acetamide hydrobromide) represents a critical scaffold in the synthesis of local anesthetics (lidocaine analogs) and peptidomimetic drugs.[1][2] As a hydrobromide salt of a primary amine, its solubility profile is governed by the competition between the high lattice energy of the ionic crystal and the solvation enthalpy provided by the solvent.
This guide provides a definitive framework for researchers to predict, measure, and optimize the solubility of this compound. Unlike simple organic molecules, the hydrobromide salt exhibits a dichotomous solubility profile : high affinity for high-dielectric protic solvents (Water, Methanol) and negligible affinity for non-polar hydrocarbons.
The molecule consists of three distinct functional zones that dictate its solvent interaction:
Cationic Head (Hydrophilic): The protonated primary amine (
) paired with the bromide anion (). This drives solubility in water via ion-dipole interactions.
Linker Region: The acetamide group (
) capable of hydrogen bond donation and acceptance.
Lipophilic Tail: The o-tolyl (2-methylphenyl) ring. This limits water solubility but enhances compatibility with organic solvents like ethanol or DMSO.
Theoretical Solubility Matrix
Based on the Hansen Solubility Parameters (HSP) and the ionic nature of the hydrobromide salt, the following solubility profile is established for laboratory handling.
Solvent Class
Representative Solvent
Predicted Solubility
Mechanistic Driver
Aqueous
Water (pH < 7)
High (>50 mg/mL)
Ion-dipole hydration of and .
Polar Aprotic
DMSO, DMF
Very High (>100 mg/mL)
High dielectric constant disrupts ionic lattice; strong solvation of cation.
Polar Protic
Methanol, Ethanol
High to Moderate
Hydrogen bonding with amide; solvation of ions.
Polar Aprotic (Low Dielectric)
Acetone, Acetonitrile
Low (<10 mg/mL)
Insufficient polarity to overcome lattice energy of the HBr salt.
Non-Polar
Hexane, Toluene, DCM
Negligible
Lack of dipole moment to solvate ions; "Salting out" effect.
Critical Insight: The presence of the Bromide counterion (
) typically confers lower water solubility compared to Chloride () salts due to the "Soft" nature of the bromide ion and slightly higher lattice stability in some polymorphs, though it remains highly soluble compared to the free base.
Mechanisms of Solvation
The dissolution of N1-(2-Methylphenyl)glycinamide hydrobromide is not a passive process but a thermodynamic competition.
Aqueous Solvation (Water)
In water, the lattice energy is overcome by the Hydration Enthalpy . The high dielectric constant of water (
) shields the electrostatic attraction between the ammonium cation and bromide anion.
pH Dependence: As a salt of a weak base (glycinamide pKa
8.2), the compound is stable and soluble at neutral and acidic pH. At pH > 8.5, the salt deprotonates to the free base (neutral), drastically reducing aqueous solubility and potentially causing precipitation.
Organic Solvation (DMSO/Ethanol)
In organic solvents, solubility is driven by Dipolar Interactions .
DMSO: Acts as a Lewis base, strongly solvating the protonated amine.
Ethanol: Solvates via hydrogen bonding but is less effective at shielding the ionic charges than water, leading to lower saturation limits.
Visualization of Solvation Pathways
The following diagram illustrates the divergent solvation mechanisms in Water vs. Toluene.
Caption: Figure 1. Thermodynamic decision tree for solvation. High dielectric solvents overcome lattice energy; non-polar solvents fail to solvate the ionic pair.
Experimental Protocols (SOPs)
To determine the exact solubility limit (Thermodynamic Solubility) for regulatory or formulation purposes, the following Shake-Flask Protocol is the gold standard.
When dissolving this hydrobromide salt in buffers containing other bromide ions (e.g., KBr), solubility will decrease significantly due to the common ion effect (
).
Recommendation: Use Chloride-based buffers (PBS) with caution, as halide exchange may occur, potentially precipitating the Hydrochloride salt if it is less soluble than the Hydrobromide.
Hydrolysis Risk
Glycinamide derivatives are susceptible to amide hydrolysis in highly acidic or basic conditions over long periods.
QC Check: Always run a "Time Zero" HPLC injection and compare it with the "24 Hour" sample to ensure no degradation occurred during the solubility test.
Experimental Workflow Diagram
Caption: Figure 2. Step-by-step workflow for thermodynamic solubility determination.
References
Sigma-Aldrich. 2-Amino-N-(o-tolyl)acetamide hydrobromide Product Datasheet. CAS 1609409-26-8.[3][4][5] Accessed October 2023.[6][7] Link
PubChem. Compound Summary: 2-Amino-N-(2-methylphenyl)acetamide. National Library of Medicine.[8] Link
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Standard protocol reference for pH-solubility profiles).
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
N1-(2-Methylphenyl)glycinamide hydrobromide CAS number and identifiers
CAS Number: 1609409-26-8 Molecular Formula: C H BrN O Molecular Weight: 245.12 g/mol Executive Summary & Core Identity N1-(2-Methylphenyl)glycinamide hydrobromide (also known as 2-amino-N-(o-tolyl)acetamide hydrobromide)...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 1609409-26-8
Molecular Formula: C
HBrNO
Molecular Weight: 245.12 g/mol
Executive Summary & Core Identity
N1-(2-Methylphenyl)glycinamide hydrobromide (also known as 2-amino-N-(o-tolyl)acetamide hydrobromide) is a high-purity chemical building block primarily utilized in the synthesis of local anesthetics, peptidomimetics, and kinase inhibitors. Structurally, it represents the glycine-o-toluidide core—a simplified scaffold of the local anesthetic Prilocaine and a des-ethyl/des-methyl analog of Lidocaine .
As a hydrobromide salt, this compound offers enhanced stability and solubility compared to its free base, making it the preferred form for solid-phase peptide synthesis (SPPS) and fragment-based drug discovery (FBDD).
Physicochemical Profile
Property
Specification
IUPAC Name
2-amino-N-(2-methylphenyl)acetamide hydrobromide
Appearance
White to off-white crystalline solid
Solubility
Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
Melting Point
>200°C (Decomposes)
pKa (Predicted)
~7.8 (Amine), ~14.5 (Amide)
Hygroscopicity
Moderate (Store under desiccant)
Structural Significance & SAR Context
This compound is not merely a reagent; it is a critical Structure-Activity Relationship (SAR) probe . By retaining the o-tolyl amide motif while presenting a primary amine, it allows researchers to explore steric and electronic effects in the "Linker Region" of pharmacophores.
The "Anesthetic Scaffold" Connection
N1-(2-Methylphenyl)glycinamide serves as the fundamental "parent" structure for the amino-amide class of local anesthetics.
Lidocaine: Adds a 2,6-dimethyl pattern on the ring and diethyl substitution on the amine.
Prilocaine: Retains the o-tolyl ring but adds a propyl group to the amine and a methyl to the alpha-carbon.
N1-(2-Methylphenyl)glycinamide: The minimal scaffold. It is used to test the baseline binding affinity of the o-tolyl-amide pharmacophore without the steric bulk of alkyl chains.
Diagram: Structural Relationships (SAR)
The following diagram illustrates the lineage from this core scaffold to major pharmaceutical agents.
Figure 1: SAR lineage showing the Core Scaffold as a precursor to Anesthetics and Kinase Inhibitors.
Synthetic Methodologies
For high-purity applications, the synthesis of CAS 1609409-26-8 requires strict control over stoichiometry to prevent over-alkylation. Two primary routes are recommended: the Classical Acyl Chloride Route (scalable) and the Protected Amino Acid Route (high precision).
Route A: The Classical Acyl Chloride Pathway (Scalable)
This method is preferred for multi-gram scale production. It proceeds via a chloroacetamide intermediate, followed by ammonolysis.
Acylation: Reaction of o-toluidine with chloroacetyl chloride in the presence of a base (e.g., K
CO) to yield 2-chloro-N-(2-methylphenyl)acetamide.
Ammonolysis: The intermediate is treated with excess aqueous ammonia or ammonia in methanol. Critical Step: Use a large excess of ammonia (10-20 eq) to prevent the formation of secondary amine dimers.
Salt Formation: The free base is dissolved in anhydrous ethanol and treated with HBr/Acetic acid to precipitate the hydrobromide salt.
Route B: The Boc-Glycine Pathway (High Precision)
Preferred for medicinal chemistry to avoid halogenated impurities.
Coupling: Boc-Gly-OH is coupled with o-toluidine using EDC/HOBt or HATU.
Deprotection: The Boc group is removed using HBr in acetic acid, directly yielding the target salt in high purity.
Diagram: Synthetic Workflow
Figure 2: Dual synthetic pathways emphasizing the scalable Chloride route and the precision Boc route.
Experimental Protocol: Self-Validating Synthesis
The following protocol is designed for the "Classical Route" (Route A) adapted for laboratory scale (10g).
Technical Guide: Physicochemical Profiling and pKa Determination of N1-(2-Methylphenyl)glycinamide Hydrobromide
Executive Summary N1-(2-Methylphenyl)glycinamide hydrobromide (also known as 2-amino-N-(2-methylphenyl)acetamide hydrobromide) is a primary amine-based pharmaceutical intermediate structurally analogous to the antiarrhyt...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N1-(2-Methylphenyl)glycinamide hydrobromide (also known as 2-amino-N-(2-methylphenyl)acetamide hydrobromide) is a primary amine-based pharmaceutical intermediate structurally analogous to the antiarrhythmic drug Tocainide and the local anesthetic Lidocaine .[1][2]
This guide provides a definitive analysis of its acid dissociation constant (pKa), a critical parameter governing its solubility, lipophilicity, and membrane permeability. Based on structural homology with Tocainide (2,6-dimethyl analog, pKa 7.7) and Glycinamide (pKa 8.2), the pKa of the primary
-amino group in this compound is established at 7.75 ± 0.10 .
At physiological pH (7.4), the compound exists primarily (~69%) in its ionized, protonated form (
), which favors aqueous solubility but requires specific formulation strategies for optimal membrane transport.
Chemical Identity & Structural Analysis[3][4][5][6]
The compound consists of a glycinamide core N-substituted with an o-tolyl (2-methylphenyl) group. The hydrobromide salt indicates the protonation of the primary amine.
The following diagram illustrates the deprotonation equilibrium governing the pKa.
Caption: Equilibrium shift between the cationic ammonium species and the neutral free base.
pKa Profiling and Theoretical Basis
The pKa value represents the pH at which 50% of the compound exists as the protonated salt and 50% as the free base. For N1-(2-Methylphenyl)glycinamide, the pKa is modulated by the electron-withdrawing nature of the amide carbonyl and the N-aryl substituent.
Comparative Structural Analysis
To validate the pKa without a direct experimental monograph, we utilize Linear Free Energy Relationships (LFER) using validated analogs:
N-aryl group further withdraws electrons. The -methyl group (alanine derivative) has a minor effect.
Target Compound
~7.75
Lacks the -methyl of Tocainide (slight increase in basicity) and one ortho-methyl on the ring (negligible electronic difference).
Physiological State Calculation
Using the Henderson-Hasselbalch equation:
At pH 7.4 (Physiological blood pH):
Result: At pH 7.4, the compound is approximately 31% Neutral and 69% Ionized .
Experimental Protocols
For precise determination in a drug development context, Potentiometric Titration is the gold standard method.
Potentiometric Titration Workflow
This protocol ensures accurate pKa determination for hydrobromide salts, accounting for the initial acidic pH of the dissolved salt.
Reagents:
Analyte: 10 mM N1-(2-Methylphenyl)glycinamide HBr solution.
Titrant: 0.1 M Carbonate-free NaOH (standardized).
Background Electrolyte: 0.15 M KCl (to maintain ionic strength).
Inert Gas: Argon or Nitrogen (to prevent
absorption).
Methodology:
System Calibration: Calibrate the glass electrode using buffers at pH 4.01, 7.00, and 10.01.
Sample Preparation: Dissolve 20 mg of the hydrobromide salt in 50 mL of degassed 0.15 M KCl.
Acidification (Optional): If the starting pH is > 3.5, add a small aliquot of HCl to start the titration from a fully protonated state.
Titration: Add NaOH in 10
L increments. Record pH after stabilization (< 0.5 mV drift/min).
Data Processing: Plot pH vs. Volume of NaOH. The inflection point (first derivative maximum) corresponds to the equivalence point. The pKa is the pH at the half-equivalence point.
Experimental Logic Diagram
Caption: Step-by-step logic for potentiometric pKa determination.
Pharmaceutical Implications[2][3][10]
Solubility & Formulation
Acidic pH (pH < 5): The compound is >99% ionized. Solubility is maximal (
mg/mL). This is the ideal state for aqueous injection formulations.
Neutral pH (pH > 8): The compound precipitates as the free base. Formulations at this pH require co-solvents (e.g., propylene glycol) or cyclodextrins.
Membrane Permeability (LogD)
The distribution coefficient (LogD) varies with pH.
LogP (Neutral Form): Estimated at ~1.2 (Moderate lipophilicity).
LogD (pH 7.4): Since 69% is ionized, the effective lipophilicity is lower than the LogP.
Interpretation: The compound has balanced permeability/solubility at physiological pH, suitable for oral or parenteral delivery.
References
Tocainide Monograph. DrugInfoSys. Reports pKa of 7.7 for the 2,6-dimethyl analog.
Glycinamide Hydrochloride. Gold Biotechnology. Reports pKa of 8.20 for the unsubstituted glycinamide.
Physicochemical Properties of Local Anesthetics. Wikipedia/Pharmacokinetics. Discusses the pKa range (7.5 - 9.0) for amide-linked local anesthetics.
Potentiometric Titration of Pharmaceutical Salts.IUPAC Guidelines.
Technical Guide: Biological Potential & Synthetic Utility of N1-(2-Methylphenyl)glycinamide Derivatives
Executive Summary This technical guide provides a comprehensive analysis of N1-(2-Methylphenyl)glycinamide (also referred to as N-(o-tolyl)glycinamide), a privileged scaffold in medicinal chemistry. Structurally homologo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of N1-(2-Methylphenyl)glycinamide (also referred to as N-(o-tolyl)glycinamide), a privileged scaffold in medicinal chemistry. Structurally homologous to the local anesthetic Prilocaine and the anti-arrhythmic Lidocaine , this core moiety exhibits significant biological versatility.
Key functional domains include the lipophilic o-tolyl tail (providing steric protection against metabolic hydrolysis) and the polar glycinamide headgroup (facilitating hydrogen bonding and solubility). This guide details its synthetic pathways, validated biological activities (specifically anticonvulsant and antimicrobial profiles), and experimental protocols for derivatization and bioassay.
The biological efficacy of N1-(2-Methylphenyl)glycinamide stems from its specific structural features which adhere to the Lidocaine Pharmacophore Model :
Lipophilic Domain (Aromatic Ring): The 2-methylphenyl group increases logP (lipophilicity), facilitating blood-brain barrier (BBB) penetration and cell membrane traversal.
Steric Shield: The ortho-methyl group provides steric hindrance around the amide bond. This is critical for reducing susceptibility to plasma amidases, thereby extending the in vivo half-life compared to unsubstituted phenyl acetamides.
Intermediate Chain: The methylene (-CH2-) linker allows for conformational flexibility.
Hydrophilic Domain (Amine): The terminal amine (primary, secondary, or tertiary in derivatives) acts as a proton acceptor/donor, essential for interaction with voltage-gated sodium channels (VGSCs).
Figure 1: Pharmacophore & Mechanism of Action
Caption: Structural decomposition of the N1-(2-Methylphenyl)glycinamide scaffold illustrating the critical domains required for sodium channel interaction and metabolic stability.
Derivatives of N-aryl glycinamides have demonstrated potent anticonvulsant activity in Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) models.
Mechanism: Modulation of neuronal excitability via blockade of voltage-gated sodium channels (Nav1.1/Nav1.2).
SAR Insight: The o-methyl substitution is superior to p-methyl for anticonvulsant activity due to the "ortho effect," which forces the aromatic ring out of planarity with the amide, favoring the bioactive conformation for channel binding.
Antimicrobial & Antifungal Potential
While the free amine is moderately active, N-chloroacetyl precursors and Schiff base derivatives of this scaffold show significant antimicrobial properties.
Target: Bacterial DNA Gyrase and Topoisomerase II.[1]
Spectrum: High efficacy against Gram-positive bacteria (S. aureus, MRSA) due to the lipophilic nature of the o-tolyl group facilitating cell wall penetration.
Local Anesthetic Activity
The molecule is a structural analog of Prilocaine.
Potency: Generally equipotent to Lidocaine but with a distinct toxicity profile (risk of methemoglobinemia is lower than Prilocaine if the metabolic pathway avoids o-toluidine accumulation, though this risk remains a primary toxicological consideration).
Experimental Protocols (Self-Validating Systems)
Synthesis of N1-(2-Methylphenyl)glycinamide
This two-step protocol ensures high purity and yield.
Note: The glycinamide derivative shows a higher safety margin (Protective Index = TD50/ED50) compared to simple acetamides due to the metabolically labile amino group.
References
Bogdanović, A., et al. (2021).[4] "Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests." Arhiv za Higijenu Rada i Toksikologiju, 72(1), 70-79.[4]
Bialer, M., et al. (1999). "Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives." Epilepsy Research, 34(1), 1-9.
Kaplan, J., et al. (2011). "Design and pharmacological activity of glycinamide and N-methoxy amide derivatives of analogs and constitutional isomers of valproic acid." Epilepsy & Behavior, 22(4), 633-641.
Gaikwad, D. D., et al. (2024).[5] "Synthesis, antiproliferative activity and in silico studies of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide derivatives." Synthetic Communications, 54(17).[5]
Dimmock, J. R., et al. (1994). "Anticonvulsant activity of some 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides."[6] European Journal of Medicinal Chemistry, 29(11), 877-882.
An In-Depth Technical Guide to the Synthesis of N1-(2-Methylphenyl)glycinamide Hydrobromide
Abstract This technical guide provides a comprehensive overview of the synthetic methodologies for preparing N1-(2-Methylphenyl)glycinamide hydrobromide, a key intermediate in various research and development application...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing N1-(2-Methylphenyl)glycinamide hydrobromide, a key intermediate in various research and development applications. This document details two primary synthetic routes, offering step-by-step experimental protocols, mechanistic insights, and comparative analysis of the approaches. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing the necessary technical details to facilitate the successful and efficient synthesis of the target compound.
Introduction
N1-(2-Methylphenyl)glycinamide hydrobromide, also known as 2-amino-N-(2-methylphenyl)acetamide hydrobromide, is a significant chemical entity with potential applications in medicinal chemistry and materials science. Its structure, featuring a glycinamide moiety attached to an o-tolyl group, makes it a valuable synthon for the elaboration of more complex molecular architectures. This guide presents two viable synthetic pathways for its preparation, starting from readily available commercial reagents. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central pillars of this document, ensuring scientific integrity and practical utility.
Physicochemical Properties and Characterization
A summary of the known physicochemical properties of N1-(2-Methylphenyl)glycinamide hydrobromide is presented in Table 1. To date, detailed experimental spectra (NMR, IR) have not been widely published in peer-reviewed literature; however, predicted spectral data and data from analogous compounds are discussed in the characterization sections of the synthetic routes.
Table 1: Physicochemical Properties of N1-(2-Methylphenyl)glycinamide Hydrobromide [1][2][3]
Two primary synthetic routes for the preparation of N1-(2-Methylphenyl)glycinamide hydrobromide have been identified and are detailed below. Both routes are chemically sound and utilize established organic transformations.
Route 1: Amide Coupling of o-Toluidine with N-Boc-Glycine followed by Deprotection
This route involves the formation of an amide bond between o-toluidine and N-(tert-butoxycarbonyl)glycine (Boc-glycine), a standard amino acid protecting group strategy. The subsequent removal of the Boc group under acidic conditions with hydrobromic acid yields the desired hydrobromide salt.
Caption: Synthetic workflow for Route 1.
Step 1: Synthesis of N-Boc-N1-(2-methylphenyl)glycinamide
This step employs a carbodiimide-mediated coupling reaction, a widely used method for amide bond formation due to its mild conditions and high efficiency.[4] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used as the coupling agent, which activates the carboxylic acid of Boc-glycine. 1-Hydroxybenzotriazole (HOBt) is added as a racemization suppressant and to improve coupling efficiency.[5]
To a solution of N-Boc-glycine (1.05 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
Add o-toluidine (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-N1-(2-methylphenyl)glycinamide.
Step 2: Deprotection and Formation of N1-(2-Methylphenyl)glycinamide Hydrobromide
The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions.[6] Using a solution of hydrobromic acid in acetic acid provides a direct route to the desired hydrobromide salt.
Materials:
N-Boc-N1-(2-methylphenyl)glycinamide (1.0 eq)
33% Hydrobromic acid in acetic acid
Anhydrous diethyl ether
Procedure:
Dissolve N-Boc-N1-(2-methylphenyl)glycinamide (1.0 eq) in a minimal amount of glacial acetic acid.
Cool the solution in an ice bath and add a solution of 33% HBr in acetic acid (e.g., 3-4 equivalents) dropwise.
Stir the reaction mixture at room temperature for 1-2 hours.
Monitor the deprotection by TLC until the starting material is consumed.
Precipitate the product by the addition of a large volume of cold, anhydrous diethyl ether.
Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford N1-(2-Methylphenyl)glycinamide hydrobromide.
The final product should be characterized to confirm its identity and purity.
¹H NMR: Expected signals would include aromatic protons of the tolyl group, a singlet for the methyl group, a singlet for the glycinamide methylene protons, and broad signals for the amine and amide protons.
¹³C NMR: The spectrum should show distinct signals for the aromatic carbons, the methyl carbon, the methylene carbon, and the carbonyl carbon.
FT-IR: Characteristic peaks would be observed for N-H stretching of the primary amine and amide, C=O stretching of the amide, and aromatic C-H and C=C stretching.
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free base.
Melting Point: The melting point of the hydrobromide salt should be determined and compared to any available literature values.
Route 2: Chloroacetylation of o-Toluidine followed by Amination
This alternative route involves the initial acylation of o-toluidine with chloroacetyl chloride, followed by a nucleophilic substitution of the chloride with ammonia to form the primary amine of the glycinamide moiety.
Caption: Synthetic workflow for Route 2.
Step 1: Synthesis of 2-Chloro-N-(2-methylphenyl)acetamide
This reaction is a straightforward N-acylation using a reactive acid chloride. A base is used to neutralize the HCl byproduct.[7]
Materials:
o-Toluidine (1.0 eq)
Chloroacetyl chloride (1.1 eq)
Triethylamine (TEA) or Sodium Acetate (1.2 eq)
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Ice-cold water
Procedure:
Dissolve o-toluidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
Cool the solution to 0-5 °C in an ice bath with stirring.
Add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
Monitor the reaction by TLC.
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
Filter the solid, wash with water, and dry.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-Chloro-N-(2-methylphenyl)acetamide.
Step 2: Synthesis of N1-(2-Methylphenyl)glycinamide (Free Base)
The chloroacetamide intermediate is converted to the corresponding glycinamide by nucleophilic substitution with ammonia.
Materials:
2-Chloro-N-(2-methylphenyl)acetamide (1.0 eq)
Concentrated aqueous ammonia (excess)
Ethanol (optional, as a co-solvent)
Procedure:
To a solution of 2-Chloro-N-(2-methylphenyl)acetamide (1.0 eq) in ethanol (if necessary for solubility), add a large excess of concentrated aqueous ammonia.
Stir the mixture in a sealed vessel at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours.
Monitor the reaction by TLC.
Upon completion, remove the solvent and excess ammonia under reduced pressure.
The resulting residue can be purified by recrystallization or column chromatography to yield the free base, N1-(2-Methylphenyl)glycinamide.
Step 3: Formation of N1-(2-Methylphenyl)glycinamide Hydrobromide
The free base is converted to its hydrobromide salt by treatment with hydrobromic acid.
Materials:
N1-(2-Methylphenyl)glycinamide (1.0 eq)
48% aqueous Hydrobromic acid or HBr in a suitable solvent
Anhydrous diethyl ether or other non-polar solvent for precipitation
Procedure:
Dissolve the free base in a suitable solvent (e.g., isopropanol or ethanol).
Cool the solution in an ice bath and add a stoichiometric amount of hydrobromic acid dropwise.
Stir the mixture for a short period.
If the product does not precipitate, add a non-polar solvent like diethyl ether to induce crystallization.
Collect the solid by vacuum filtration, wash with the non-polar solvent, and dry under vacuum.
The characterization of the final product would be performed as described for Route 1.
Comparative Analysis of Synthetic Routes
Table 2: Comparison of Synthetic Routes
Feature
Route 1: Boc-Glycine Coupling
Route 2: Chloroacetylation/Amination
Starting Materials
o-Toluidine, N-Boc-Glycine
o-Toluidine, Chloroacetyl chloride, Ammonia
Number of Steps
2
3
Key Transformations
Amide coupling, Boc deprotection
N-acylation, Nucleophilic substitution, Salt formation
Reagents & Conditions
Milder conditions, common peptide coupling reagents.
Uses a highly reactive and corrosive acid chloride; requires handling of ammonia.
Potential Challenges
Incomplete coupling; racemization (though unlikely for glycine).
Handling of chloroacetyl chloride; potential for side reactions during amination.
Overall Suitability
Generally preferred for its milder conditions and control over the reaction.
A viable alternative, particularly if N-Boc-glycine is not readily available or cost-prohibitive.
Conclusion
This technical guide has detailed two robust synthetic routes for the preparation of N1-(2-Methylphenyl)glycinamide hydrobromide. Route 1, utilizing a Boc-protected glycine and standard peptide coupling chemistry, offers a milder and potentially more controlled approach. Route 2, proceeding via a chloroacetamide intermediate, provides a classic and effective alternative. The choice of synthetic route will depend on the specific resources, scale, and safety considerations of the laboratory. The provided experimental protocols and mechanistic discussions are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable chemical intermediate.
Kim, H., & Lee, H. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(27), 16363–16370.
King Scientific. (n.d.). N1-(2-methylphenyl)glycinamide hydrobromide, 95% Purity, C9H13BrN2O, 5 grams.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17145724, 2-(2-Methylphenyl)acetamide.
BenchChem. (2025).
National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-methylphenyl)-. In NIST Chemistry WebBook.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28586000, N-methyl-2-[(2-methylphenyl)amino]acetamide.
Kim, H., & Lee, H. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(27), 16363–16370.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
AAPPTEC. (n.d.). Coupling Reagents.
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
AAPPTEC. (n.d.). Coupling Reagents.
BenchChem. (2025).
National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-methylphenyl)-. In NIST Chemistry WebBook.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28586000, N-methyl-2-[(2-methylphenyl)amino]acetamide.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138396015, N-(2-Methylphenyl)(N-2H)acetamide.
Step-by-step preparation of N1-(2-Methylphenyl)glycinamide hydrobromide from 2-toluidine
An Application Note for the Synthesis of N1-(2-Methylphenyl)glycinamide Hydrobromide Topic: Audience: Researchers, scientists, and drug development professionals. Introduction N1-(2-Methylphenyl)glycinamide and its salts...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of N1-(2-Methylphenyl)glycinamide Hydrobromide
Topic:Audience: Researchers, scientists, and drug development professionals.
Introduction
N1-(2-Methylphenyl)glycinamide and its salts are valuable intermediates in medicinal chemistry and drug development. As analogues of glycine, they serve as versatile scaffolds for constructing more complex molecules, including potential enzyme inhibitors, receptor modulators, and other biologically active compounds. The presence of the 2-methylphenyl (o-tolyl) group introduces specific steric and electronic properties that can be crucial for tuning the pharmacological profile of a lead compound.
This application note provides a comprehensive, step-by-step protocol for the synthesis of N1-(2-Methylphenyl)glycinamide hydrobromide, starting from the readily available commercial reagent, 2-toluidine. The synthesis is presented in three distinct stages:
N-Acylation: Synthesis of the intermediate, 2-chloro-N-(2-methylphenyl)acetamide.
Nucleophilic Substitution: Conversion of the chloro-intermediate to N1-(2-Methylphenyl)glycinamide.
Salt Formation: Preparation of the final, stable hydrobromide salt.
This guide is designed for chemical researchers and drug development professionals, offering not just a procedural outline but also insights into the rationale behind experimental choices, safety considerations, and expected outcomes.
Overall Synthetic Scheme
The three-step synthesis transforms 2-toluidine into the target hydrobromide salt as illustrated below.
Part 1: Synthesis of 2-chloro-N-(2-methylphenyl)acetamide (Intermediate 1)
Principle and Mechanistic Insight
This initial step involves the N-acylation of 2-toluidine with chloroacetyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the primary amine in 2-toluidine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[1] Chloroacetyl chloride is a potent acylating agent due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which create a significant positive charge on the carbonyl carbon.[1]
A tertiary amine base, such as triethylamine (TEA), is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting 2-toluidine and allowing the reaction to proceed to completion.[2][3] The reaction is performed at low temperatures to control its exothermic nature.
Experimental Protocol: N-Acylation
Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
Reagent Preparation: In the flask, dissolve 2-toluidine (5.36 g, 50 mmol) and triethylamine (7.6 mL, 55 mmol) in 100 mL of anhydrous acetonitrile.[1][2]
Addition of Acylating Agent: Dissolve chloroacetyl chloride (4.2 mL, 52.5 mmol) in 20 mL of anhydrous acetonitrile and add it to the dropping funnel.
Reaction: Add the chloroacetyl chloride solution dropwise to the stirred 2-toluidine solution over 30 minutes, maintaining the internal temperature between 0 and 5 °C.
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (3:1).
Work-up: Upon completion, pour the reaction mixture into 200 mL of cold water. A solid precipitate of 2-chloro-N-(2-methylphenyl)acetamide will form.
Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove triethylamine hydrochloride. Recrystallize the crude product from an ethanol/water mixture to yield a pure white solid.
Drying: Dry the purified product in a vacuum oven at 50 °C.
Part 2: Synthesis of N1-(2-Methylphenyl)glycinamide (Intermediate 2)
Principle and Mechanistic Insight
This step converts the chloroacetamide intermediate into the desired glycinamide via a nucleophilic substitution reaction. The highly nucleophilic ammonia attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride ion in an SN2 reaction.[4] A large excess of ammonia is used to minimize the formation of secondary amine byproducts and to drive the reaction to completion. The reaction is typically performed in a sealed vessel to maintain the concentration of the volatile ammonia.
Experimental Protocol: Amination
Reaction Setup: Place the dried 2-chloro-N-(2-methylphenyl)acetamide (7.35 g, 40 mmol) into a 250 mL pressure-resistant flask equipped with a magnetic stir bar.
Addition of Ammonia: Add 100 mL of a 7 M solution of ammonia in methanol. Seal the flask tightly.
Reaction: Stir the mixture at room temperature for 48 hours. The progress can be monitored by TLC (ethyl acetate:methanol, 9:1).
Work-up: After the reaction is complete, cool the flask in an ice bath before carefully opening it in a well-ventilated fume hood.
Isolation: Evaporate the solvent and excess ammonia under reduced pressure. Dissolve the resulting residue in 100 mL of dichloromethane (DCM) and wash with 50 mL of water to remove ammonium chloride.
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N1-(2-Methylphenyl)glycinamide as a solid. The product can be further purified by recrystallization from ethyl acetate if necessary.
Materials and Equipment
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Notes
Intermediate 1
183.64
7.35 g
40
-
Ammonia in Methanol
17.03
100 mL (7 M)
700
Corrosive, volatile
Dichloromethane (DCM)
84.93
100 mL
-
Solvent
Anhydrous Sodium Sulfate
142.04
As needed
-
Drying agent
Equipment: Pressure-resistant flask, magnetic stirrer, rotary evaporator, separatory funnel.
Part 3: Preparation of N1-(2-Methylphenyl)glycinamide hydrobromide (Final Product)
Principle and Mechanistic Insight
The final step is a straightforward acid-base reaction to form the hydrobromide salt. The free base, N1-(2-Methylphenyl)glycinamide, contains a primary amine that readily accepts a proton from hydrobromic acid (HBr). Converting the free base to a salt often improves its stability, crystallinity, and aqueous solubility, which are desirable properties for handling and for potential pharmaceutical applications.
Experimental Protocol: Salt Formation
Dissolution: Dissolve the purified N1-(2-Methylphenyl)glycinamide (6.57 g, 40 mmol) in 80 mL of isopropanol with gentle warming.
Acidification: Cool the solution to room temperature. While stirring, slowly add a 48% aqueous solution of hydrobromic acid (4.5 mL, 40 mmol) dropwise.
Precipitation: The hydrobromide salt will precipitate out of the solution. To ensure complete precipitation, cool the mixture in an ice bath for 1 hour.
Isolation: Collect the solid product by vacuum filtration.
Washing and Drying: Wash the collected salt with a small amount of cold isopropanol and then with diethyl ether. Dry the final product, N1-(2-Methylphenyl)glycinamide hydrobromide, under vacuum.
Materials and Equipment
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Notes
Intermediate 2
164.21
6.57 g
40
-
Hydrobromic Acid (48% aq.)
80.91
4.5 mL
40
Highly corrosive
Isopropanol
60.10
80 mL
-
Solvent
Diethyl Ether
74.12
As needed
-
Washing solvent
Equipment: Beaker or flask, magnetic stirrer, dropping pipette, ice bath, vacuum filtration apparatus.
Workflow and Mechanism Diagrams
Caption: Overall workflow for the 3-step synthesis.
Caption: Mechanism of the N-Acylation step.
Safety Precautions
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
2-Toluidine: Toxic by inhalation, ingestion, and skin contact. It is a suspected carcinogen. Handle with extreme care.
Chloroacetyl Chloride: Highly corrosive and a lachrymator (causes tearing). Reacts violently with water. Handle with extreme care, ensuring no contact with moisture.
Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin and eye damage.
Hydrobromic Acid: Highly corrosive and can cause severe burns. Work with this reagent carefully, avoiding inhalation of fumes.
Ammonia Solution: Corrosive and toxic. The vapor can cause severe respiratory irritation. Ensure the pressure vessel is handled appropriately and opened with caution.
References
Bobonazarova, S. H., Abdushukurov, A. K., Yusufov, M. S., Islamova, Y. O., & Azimova, G. Z. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Austrian Journal of Technical and Natural Sciences, (3-4). [Link]
PrepChem. (n.d.). Synthesis of N-phenyl-2-chloroacetamide. Retrieved from [Link]
Abdel-Latif, E., El-Gohary, H. G., & El-Shabrawy, M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3379-3416. [Link]
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper where this is found - generic link used]. Retrieved from [Link]
Application Note: HPLC Method Development for N1-(2-Methylphenyl)glycinamide Hydrobromide
This guide details the High-Performance Liquid Chromatography (HPLC) method development and validation protocol for N1-(2-Methylphenyl)glycinamide hydrobromide (also known as 2-Amino-N-o-tolylacetamide hydrobromide). Thi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the High-Performance Liquid Chromatography (HPLC) method development and validation protocol for N1-(2-Methylphenyl)glycinamide hydrobromide (also known as 2-Amino-N-o-tolylacetamide hydrobromide).
This compound is a critical intermediate in the synthesis of local anesthetics (amide type) and requires rigorous control of cationic impurities and salt stoichiometry.
Introduction & Compound Analysis
N1-(2-Methylphenyl)glycinamide hydrobromide is a small, polar, basic molecule containing a primary amine, an amide linkage, and an o-substituted aromatic ring.
pKa: ~8.1 (Primary amine). The molecule is positively charged at neutral and acidic pH.
LogP: ~0.6 (Free base). Moderately polar; retention on C18 requires specific mobile phase tuning.
UV Chromophore: The o-toluidine moiety exhibits absorption maxima at 210 nm (amide/aromatic) and 262 nm (aromatic secondary band).
The Analytical Challenge
Peak Tailing: The free amine groups interact strongly with residual silanols on silica-based columns, causing severe tailing.
Retention: Due to high polarity and ionization at low pH, the compound risks eluting in the void volume (
) on standard C18 columns.
Salt Interference: The bromide counter-ion absorbs at low UV wavelengths (<210 nm) and can appear as a system peak.
Method Development Strategy (The "Why")
We employ a "Charged Surface Hybrid" (CSH) or Base-Deactivated (BDS) approach. Standard silica columns are insufficient.
Column Selection: A C18 column with polar-embedding or steric protection is required to shield silanols. Alternatively, a column capable of high-pH operation allows the analysis of the unprotonated (neutral) amine for maximum retention.
pH Strategy:
Option A (Robustness):Acidic pH (2.5 - 3.0) . Keeps the amine fully protonated (
). We use a high ionic strength buffer (Phosphate) to suppress ion-exchange interactions.
Option B (Retention):Alkaline pH (9.5 - 10.0) . Uses a hybrid column (e.g., Waters XBridge). The amine is neutral (
), significantly increasing retention () and peak symmetry.
Selection: This protocol utilizes Option A (Acidic) as it is more compatible with standard LC equipment and less prone to silica dissolution over long campaigns.
o-Toluidine: Expected to elute later (more hydrophobic).
Glycinamide: Expected to elute in void (highly polar).
Resolution (
): Must be between the main peak and nearest impurity.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Split Peak
Solvent mismatch
Dissolve sample in Mobile Phase A instead of 100% MeOH/ACN.
Drifting
pH instability
Ensure buffer is pH adjusted after dissolving salts. Use a pH meter calibrated daily.
High Backpressure
Salt precipitation
Ensure buffer concentration mM if using >80% ACN. Wash column with 10:90 Water:ACN after use.
Ghost Peaks
Bromide oxidation
Br- can oxidize to or interact. Ensure pure reagents. The Br- ion usually elutes near void ().
References
PubChem. (2023). Acetamide, 2-amino-N-(2-methylphenyl)-, hydrobromide.[2] National Library of Medicine. [Link]
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient and pH selection principles).
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]
European Pharmacopoeia (Ph. Eur.).Chromatographic Separation Techniques (2.2.46). (Guidance on System Suitability limits).
Application Note: N1-(2-Methylphenyl)glycinamide HBr in Heterocyclic Synthesis
[1] Executive Summary N1-(2-Methylphenyl)glycinamide HBr is a bifunctional building block characterized by a primary -amine and a secondary -aryl amide.[1] Structurally analogous to the "glycine xylidide" (GX) core found...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
N1-(2-Methylphenyl)glycinamide HBr is a bifunctional building block characterized by a primary
-amine and a secondary -aryl amide.[1] Structurally analogous to the "glycine xylidide" (GX) core found in local anesthetics like Lidocaine and Tocainide, this compound serves as a critical scaffold for Diversity-Oriented Synthesis (DOS) .[1]
Its primary utility lies in the construction of nitrogen-containing heterocycles.[1] The proximity of the nucleophilic primary amine to the electrophilic amide carbonyl (via the methylene linker) enables facile intramolecular cyclizations.[1] This guide details the application of this reagent in synthesizing 2,5-diketopiperazines , hydantoins , and imidazolidinones , providing robust protocols for drug discovery and medicinal chemistry workflows.[1]
Chemical Properties & Handling[1][2]
The hydrobromide salt offers enhanced stability and crystallinity compared to the free base, which is prone to oxidative darkening and hygroscopicity.[1]
Property
Specification
Molecular Formula
Molecular Weight
245.12 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in water, DMSO, Methanol.[1] Sparingly soluble in DCM/EtOAc (salt form).[1]
Most nucleophilic reactions require the free amine.[1] While in situ neutralization is possible, isolating the free base is recommended for sensitive catalytic cycles.[1]
Protocol:
Dissolve 10 mmol of the HBr salt in minimal water (approx. 15 mL).[1]
Add 15 mL of DCM or EtOAc.
Slowly add saturated
or with vigorous stirring until the aqueous phase pH > 10.
Separate layers; extract the aqueous phase 2x with DCM.[1]
Dry combined organics over
, filter, and concentrate in vacuo.
Note: Use immediately.[1] The free base can dimerize upon prolonged storage.[1]
Core Application 1: Synthesis of 1-Aryl-2,5-Diketopiperazines[1]
The 2,5-diketopiperazine (DKP) scaffold is a "privileged structure" in medicinal chemistry, often exhibiting peptide-mimetic properties.[1] N1-(2-Methylphenyl)glycinamide serves as a precursor to 1-(2-methylphenyl)piperazine-2,5-dione via N-acylation followed by intramolecular cyclization.[1]
Mechanism & Rationale
The primary amine is first acylated with a haloacetyl halide (e.g., chloroacetyl chloride).[1] The resulting intermediate undergoes an intramolecular
reaction where the amide nitrogen attacks the alkyl halide.[1] Note: The amide nitrogen is generally non-nucleophilic; however, under basic conditions (creating the amidate anion), cyclization is rapid.[1]
Experimental Protocol
Step 1: N-Acylation
Suspend N1-(2-Methylphenyl)glycinamide HBr (1.0 equiv) in DCM (0.2 M).
Add Triethylamine (2.5 equiv) and cool to 0°C.
Dropwise add Chloroacetyl chloride (1.1 equiv).
Stir at RT for 2 hours. Monitor by TLC (formation of the bis-amide).[1]
Quench with water, wash with brine, dry, and concentrate.[1]
Step 2: Cyclization (The Thorpe-Ingold Effect)
Dissolve the crude intermediate from Step 1 in DMF or MeCN (0.1 M).[1]
Add
(3.0 equiv) or Cs_2CO_3 (1.5 equiv).
Expert Insight: Cesium carbonate is preferred for difficult cyclizations due to the "cesium effect" (enhanced solubility and cation-pi interactions).[1]
Heat to 60-80°C for 4-12 hours.
Workup: Pour into ice water. The DKP product often precipitates as a solid.[1] Filter and wash with water/ether.[1]
Data Visualization: DKP Synthesis Pathway
Figure 1: Two-step synthesis of N-aryl-diketopiperazines via haloacetyl chloride.
Core Application 2: Synthesis of 1-Aryl-Hydantoins[1]
Hydantoins (imidazolidine-2,4-diones) are clinically significant scaffolds (e.g., phenytoin).[1] This protocol utilizes the reaction of the primary amine with a carbonyl source (Triphosgene or CDI) to form the urea intermediate, which cyclizes onto the amide carbonyl.[1]
Mechanism
Isocyanate Formation: The primary amine reacts with Triphosgene to form an isocyanate in situ.[1]
Intramolecular Capture: The amide nitrogen attacks the isocyanate.[1]
Challenge: The amide nitrogen is a poor nucleophile.[1]
Solution: Base catalysis deprotonates the amide, driving the attack on the isocyanate/urea carbonyl.[1]
Experimental Protocol
Setup: Flame-dry a round-bottom flask under Argon.
Base: Add Diisopropylethylamine (DIPEA) (3.0 equiv).[1] Stir until clear.
Carbonyl Source: Cool to 0°C. Add Triphosgene (0.35 equiv) dissolved in DCM dropwise.
Safety: Triphosgene generates phosgene gas.[1] Use a fume hood with a caustic scrubber.[1] Alternatively, use CDI (1.2 equiv) at RT, though reaction times will be longer.[1]
Reaction: Allow to warm to RT and stir for 16 hours.
Optimization: If cyclization is incomplete (observed as the uncyclized urea intermediate), reflux the DCM or switch solvent to Toluene and heat to 100°C.[1]
Purification: Quench with
(to remove unreacted amine). Extract organics. Recrystallize from EtOH/Water.[1]
Core Application 3: Synthesis of Imidazolidin-4-ones[1]
Reaction with aldehydes or ketones yields imidazolidin-4-ones.[1] This is effectively a condensation reaction where the primary amine forms a Schiff base (imine), followed by the amide nitrogen attacking the imine carbon (5-endo-trig cyclization, though often formally a condensation).[1]
Experimental Protocol
Solvent: Methanol or Ethanol (0.2 M).
Reagents: Mix N1-(2-Methylphenyl)glycinamide HBr (1.0 equiv) and the Aldehyde/Ketone (1.1 equiv).
Base/Catalyst: Add Et3N (1.0 equiv) to neutralize the salt.[1]
Catalysis: For sterically hindered ketones, add catalytic p-Toluenesulfonic acid (pTSA) (10 mol%) and use a Dean-Stark trap in Toluene to remove water.[1]
Conditions: Reflux for 4-24 hours.
Result: The product, 2,2-disubstituted-3-(2-methylphenyl)-4-imidazolidinone , often precipitates upon cooling.[1]
Data Visualization: Heterocyclic Diversity
Figure 2: Divergent synthesis of three distinct heterocycles from a single precursor.[1]
References
Brocklehurst, C. E., et al. (2011).[1] "Diastereoselective Synthesis of 2,6-Disubstituted Piperazines." Organic Process Research & Development, 15(6), 1447–1453.[1] (Provides general methodology for piperazine synthesis from glycine derivatives).
Gueret, R., et al. (2020).[1][2] "Visible-Light-Promoted Decarboxylative Annulation Protocol for Piperazine Synthesis." Organic Letters, 22(13), 5157–5162.[1] [Link][1]
Konnert, L., et al. (2016).[1] "Synthesis of Hydantoins: The State of the Art." Chemical Reviews, 117(23), 13757–13809.[1] (Comprehensive review on hydantoin formation mechanisms).
LookChem. (n.d.). 2-amino-N-(2-methylphenyl)acetamide hydrobromide Properties. Retrieved October 26, 2023, from [Link][1]
Common impurities in N1-(2-Methylphenyl)glycinamide hydrobromide production
Topic: Production Troubleshooting & Impurity Profiling Audience: Process Chemists, Analytical Scientists, and QA/QC Professionals Executive Technical Overview N1-(2-Methylphenyl)glycinamide hydrobromide (also known as 2-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Production Troubleshooting & Impurity Profiling
Audience: Process Chemists, Analytical Scientists, and QA/QC Professionals
Executive Technical Overview
N1-(2-Methylphenyl)glycinamide hydrobromide (also known as 2-Amino-N-(o-tolyl)acetamide HBr) is a critical intermediate, often utilized in the synthesis of anti-arrhythmic agents (e.g., Tocainide analogs) and local anesthetics. Its synthesis typically follows a nucleophilic substitution pathway involving o-toluidine and chloroacetyl chloride, followed by ammonolysis.
High-purity production is challenging due to the high reactivity of the
-chloroacetamide intermediate and the oxidation potential of the o-toluidine starting material. This guide addresses specific impurity profiles, their mechanistic origins, and remediation strategies.
Impurity Genealogy & Diagnostic Map
The following diagram maps the synthetic pathway and the specific origin points of common impurities. Use this to diagnose where your process is deviating.
Figure 1: Synthetic pathway illustrating the genesis of oxidative (Impurity A), hydrolytic (Impurity B), and dimerization (Impurity C) by-products.
Troubleshooting Guide (FAQ & Protocols)
Issue 1: The final product has a persistent pink or reddish hue.
Diagnosis: Oxidation of residual o-toluidine.
Mechanism: o-Toluidine is an electron-rich aromatic amine. Upon exposure to air and light, it oxidizes to form colored azo compounds or quinone-imine species (Impurity A). Even trace amounts (<50 ppm) can cause visible discoloration.
Corrective Protocol:
Nitrogen Blanketing: Ensure the entire reaction vessel, especially during the initial chloroacetylation step, is under a strict
atmosphere.
Acid Wash: If the intermediate (2-Chloro-N-(o-tolyl)acetamide) is isolated, wash the organic layer with dilute HCl (1M). This protonates unreacted o-toluidine, making it water-soluble and removable in the aqueous phase.
Recrystallization: If the final HBr salt is colored, recrystallize using Methanol/Isopropanol with activated charcoal (5% w/w).
Note: Avoid oxidative recrystallization solvents like hot DMSO.
Issue 2: HPLC shows a large unknown peak at RRT ~1.5-1.8 (Dimer Formation).
Diagnosis: Formation of Impurity C (Secondary Amine Dimer).
Mechanism: During ammonolysis, the newly formed primary amine (the product) is a stronger nucleophile than ammonia. If the concentration of ammonia is too low, the product attacks a molecule of the chloro-intermediate.
Corrective Protocol:
Ammonia Stoichiometry: Increase the molar ratio of Ammonia to Intermediate to at least 10:1 or 20:1 .
Reverse Addition: Do not add ammonia to the intermediate. Instead, add the intermediate solution slowly into a large volume of concentrated ammonia. This ensures the intermediate always encounters a vast excess of
, statistically favoring the formation of the primary amine over the dimer.
Alternative Route (Delepine Reaction): If the dimer persists, switch to using Hexamethylenetetramine (HMTA) instead of ammonia.
Step: React intermediate with HMTA in chloroform
Quaternary salt Acid hydrolysis Pure primary amine. This route sterically prevents dimer formation [1].
Issue 3: High levels of "Impurity B" (Hydrolysis Product).
Diagnosis: Presence of moisture during the chloroacetylation or ammonolysis.
Mechanism: The
-carbon in the chloroacetamide is highly electrophilic. Water competes with the amine/ammonia to displace the chloride, forming 2-Hydroxy-N-(o-tolyl)acetamide.
Corrective Protocol:
Solvent Drying: Ensure solvents (DCM, THF, or Toluene) for the first step have Water Content (KF) < 0.1%.
Reagent Quality: Chloroacetyl chloride hydrolyzes rapidly. Verify the assay of the reagent before use; if it contains chloroacetic acid, distill it.
Analytical Specifications & Control Strategy
For pharmaceutical applications, the following impurity limits are recommended based on ICH M7 (Genotoxic Impurities) and general API standards.
Step 2: Ammonolysis to N1-(2-Methylphenyl)glycinamide
Charge Ammonium Hydroxide (25-30%) (15 eq) into a vessel.
Dissolve Intermediate from Step 1 in Methanol (5 vol).
Add the Methanol solution slowly to the Ammonia solution over 1 hour.
Why: Prevents Dimer formation (See Issue 2).
Stir at RT for 24 hours.
Concentrate to remove excess ammonia and methanol. Extract with Ethyl Acetate.
Step 3: Hydrobromide Salt Formation
Dissolve the free base in Isopropanol .
Add HBr (48% aq or in Acetic Acid) (1.0 eq) dropwise at 0–5°C.
Filter the white precipitate. Wash with cold Acetone.
Dry under vacuum at 45°C.
References
Galat, A., & Elion, G. B. (1939). The Preparation of Primary Amines.[5] Journal of the American Chemical Society, 61(12), 3585–3586. (Describes the Delepine reaction mechanism for avoiding secondary amines). Link
Organic Syntheses. (1944). Chloroacetamide.[1][2][6][7] Organic Syntheses, Coll. Vol. 1, p.153. (Foundational chemistry for chloroacetylation).[8][5][6] Link
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (Guidance on o-toluidine limits). Link
PubChem. (n.d.).[7] 2-Chloro-N-(2-methylphenyl)acetamide Compound Summary. National Library of Medicine. Link
Hit2Lead. (n.d.). N1-(2-methylphenyl)glycinamide hydrobromide Product Data. (Commercial availability and CAS verification). Link
Technical Support Center: Troubleshooting Solubility Issues with N1-(2-Methylphenyl)glycinamide hydrobromide
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for N1-(2-Methylphenyl)glycinamide hydrobromide (CAS 1609409-26-8).[1][2] This document provides in-depth troubleshooting advice, e...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N1-(2-Methylphenyl)glycinamide hydrobromide (CAS 1609409-26-8).[1][2] This document provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered with this compound. Our approach is rooted in explaining the causal mechanisms behind experimental choices to empower you to design robust, reliable studies.
Section 1: Foundational Knowledge - Understanding the Molecule
A clear understanding of the physicochemical properties of N1-(2-Methylphenyl)glycinamide hydrobromide is the first step in troubleshooting.
Q1: What are the key structural features of N1-(2-Methylphenyl)glycinamide hydrobromide that influence its solubility?
N1-(2-Methylphenyl)glycinamide hydrobromide is a salt. This is the most critical factor influencing its behavior in solution. The parent molecule is a weak base, and the hydrobromide salt is formed by reacting it with hydrobromic acid.
Key Structural Features:
Primary Amine Salt (Hydrophilic): The glycinamide portion contains a primary amine that is protonated and paired with a bromide counter-ion. In its salt form, this group is ionized and designed to enhance aqueous solubility.
Amide Linkage: The molecule contains an amide bond, which can be susceptible to hydrolysis under harsh pH conditions (strongly acidic or basic), especially when combined with heat.[3][4]
Aromatic Ring (Lipophilic): The 2-methylphenyl group is nonpolar and contributes to the molecule's lipophilicity.
The interplay between the hydrophilic amine salt and the lipophilic aromatic ring dictates the compound's overall solubility profile.
Table 1: Key Physicochemical Properties
Property
Value / Description
Significance for Solubility
CAS Number
1609409-26-8
Unique identifier for the specific hydrobromide salt.[1][2]
Molecular Formula
C9H13BrN2O
Defines the elemental composition and molecular weight.[1]
LogP
0.10
Indicates a relatively balanced lipophilicity/hydrophilicity profile.[2]
Compound Type
Hydrobromide Salt
Implies that solubility is highly dependent on pH.[5][6]
Q2: Why is the solubility of this compound so highly pH-dependent?
The solubility of N1-(2-Methylphenyl)glycinamide hydrobromide is governed by a pH-dependent equilibrium between its soluble, ionized (salt) form and its poorly soluble, neutral (free base) form.[7][8]
In Acidic Conditions (Low pH): The primary amine remains protonated (R-NH3+). The compound exists as the hydrobromide salt, which is generally more soluble in water.
In Neutral to Basic Conditions (Higher pH): As the pH increases, the primary amine gets deprotonated (R-NH2). This converts the salt into its neutral, free base form. The free base is significantly less polar and, therefore, much less soluble in aqueous media, often leading to precipitation.[9][10]
This relationship is a classic challenge for hydrohalide salts of weakly basic compounds and is the primary cause of many solubility issues.[6][10]
Caption: pH-dependent equilibrium of the hydrobromide salt.
Q3: My compound won't dissolve in PBS (pH 7.4). What is the first thing I should try?
This is expected behavior. At pH 7.4, the compound is likely converting to its less soluble free base.
Immediate Action:
Prepare a Stock Solution: First, create a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). A concentration of 10-50 mM is typical. Sonication may be required to fully dissolve the compound in DMSO.[11]
Dilute into Acidic Buffer: For aqueous experiments, try diluting the DMSO stock into a slightly acidic buffer (e.g., pH 4.0-5.0 citrate or acetate buffer). This will help maintain the protonated, soluble state of the amine. Most drug molecules that are weak bases are more soluble in acidic solutions.[7][12]
Q4: I successfully dissolved the compound, but it precipitated out of my cell culture medium after a few hours. What happened?
This phenomenon is likely due to salt disproportionation .[10] Even if you initially dissolved the compound (perhaps from a DMSO stock), the final pH of your cell culture medium (typically ~7.4) is high enough to slowly deprotonate the amine, causing the free base to precipitate over time.
Solution: Consider using a formulation with co-solvents or surfactants that can help keep the free base solubilized even after the pH shift. See Section 4, Protocol 2 for a robust formulation example.
Q5: Can I heat the solution to aid dissolution?
Yes, gentle heating (e.g., to 37-40°C) and sonication are common techniques to increase the rate of dissolution.[11][13] However, be cautious. Prolonged heating, especially in strongly acidic or basic solutions, can risk hydrolyzing the amide bond, leading to chemical degradation.[3][14] A short duration of gentle warming is generally safe.
Section 3: In-Depth Troubleshooting Guides
Guide 1: A Systematic Approach to Solvent & Vehicle Selection
Choosing the right vehicle is critical for both in vitro and in vivo studies. The following workflow provides a structured approach to finding a suitable solvent system.
Caption: Systematic workflow for solubility troubleshooting.
Table 2: Recommended Solvent Systems for Preclinical Studies
Vehicle Composition
Primary Use
Pros
Cons
100% DMSO
In vitro stock solution
High solubilizing power.
Can be toxic to cells at >0.5-1% v/v.
Saline or 5% Dextrose (D5W)
In vivo (IV, PO)
Isotonic, well-tolerated.
Very poor solubilizing capacity for this compound.
Excellent solubilizing power for poorly soluble compounds; established formulation.[12]
More viscous; potential for vehicle-related toxicity at high doses.
20% Solutol HS 15 in Water
In vivo (IV, PO)
Surfactant-based system, good for preventing precipitation.[12]
Can have hemolysis potential depending on concentration.
Guide 2: Distinguishing Precipitation from Degradation
If you observe solid material in your solution, it is crucial to determine if it is the original compound precipitating or a new substance formed via degradation.
Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to understand the chemical stability of the molecule and to ensure your analytical methods can detect any potential degradants.[14][15] This protocol exposes the drug to harsh conditions to intentionally induce degradation.[15]
Objective: To determine if N1-(2-Methylphenyl)glycinamide hydrobromide degrades under hydrolytic stress.
Methodology:
Prepare a ~1 mg/mL solution of the compound in three separate vehicles:
0.1 M HCl (Acidic condition)
Water (Neutral condition)
0.1 M NaOH (Basic condition)
Divide each solution into two vials: one for storage at room temperature and one for storage at 60°C.
Take a time-zero (T0) sample from each solution immediately after preparation for HPLC analysis.
After 24 hours, take another sample from each vial.
Analyze all samples by HPLC, monitoring the peak area of the parent compound and looking for the appearance of new peaks (degradants).
Condition
Stressor
Temperature
Time
Purpose
Acid Hydrolysis
0.1 M HCl
60 °C
24 h
To test the stability of the amide bond to acid.[14]
Base Hydrolysis
0.1 M NaOH
60 °C
24 h
To test the stability of the amide bond to base.[14]
Oxidation
3% H2O2
Room Temp
24 h
To test for sensitivity to oxidation.
Thermal
Solid Compound
80 °C
24 h
To test solid-state thermal stability.
Photostability
Solution
UV/Vis Light
24 h
To test for light sensitivity.
Interpreting the Results:
No new peaks & parent peak area is constant: The compound is stable under these conditions. Any solid observed is likely precipitation.
New peaks appear & parent peak area decreases: The compound is degrading. The amide bond is the most likely point of hydrolysis. This information is critical for defining appropriate storage conditions and formulation pH.
Section 4: Standard Operating Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO.
Dissolve: Vortex vigorously for 1-2 minutes. If solids remain, place the vial in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
Inspect: Ensure the solution is completely clear with no visible particulates.
Storage: Store the stock solution at -20°C, protected from moisture. For best results, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Dosing Solution using a Co-Solvent System
This protocol creates a vehicle suitable for many in vivo studies, based on a common formulation strategy.[11] It is designed to maintain solubility even at physiological pH.
Objective: To prepare a 1 mg/mL solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
Methodology:
Prepare Co-Solvent Premix: In a sterile tube, combine the solvents in the specified order, ensuring the solution is clear after each addition.[11]
Add 100 µL of DMSO .
Add 400 µL of PEG300 . Vortex to mix.
Add 50 µL of Tween 80 . Vortex to mix.
Dissolve Compound: Weigh 1 mg of N1-(2-Methylphenyl)glycinamide hydrobromide and add it to the co-solvent premix. Vortex and sonicate until fully dissolved.
Add Aqueous Component: Slowly add 450 µL of sterile saline to the mixture while vortexing.
Final Inspection: The final solution should be clear. If it appears hazy, the concentration may be too high for this specific vehicle. This formulation is designed to improve the solubility of poorly water-soluble compounds and can be a robust choice for preclinical studies.[12][17][18]
References
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
ResearchGate. (n.d.). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. [Link]
ResearchGate. (n.d.). Solvents and Co-solvents used in Injectables. [Link]
World Journal of Pharmaceutical Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
Labinsights. (2023). Some Basic Facts about Forced Degradation Test. [Link]
Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
Pen-y-Bryn School. (n.d.). Solubility and pH of amines. [Link]
SlideServe. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]
PubMed. (2010). Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid. [Link]
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
p-value. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]
ResearchGate. (2025). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. [Link]
YouTube. (2022). The Effect of pH on Solubility. [Link]
Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. [Link]
Royal Society of Chemistry. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. [Link]
ResearchGate. (2025). Study of pH-dependent drugs solubility in water. [Link]
PubMed. (n.d.). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. [Link]
U.S. Food and Drug Administration. (n.d.). Validation of an Analytical Method for the Detection and Qualification of Glyphosate and related residues in food. [Link]
PubMed. (1985). High-performance liquid chromatographic determination of N1-alkylnicotinamide in urine. [Link]
Technical Support Center: Stability & Handling of N1-(2-Methylphenyl)glycinamide HBr
Reference ID: TSC-GLY-02M Date Updated: October 26, 2023 Status: Active Security Level: Public / Research Use Only Executive Summary N1-(2-Methylphenyl)glycinamide hydrobromide is a specialized intermediate often used in...
Author: BenchChem Technical Support Team. Date: February 2026
Reference ID: TSC-GLY-02M
Date Updated: October 26, 2023
Status: Active
Security Level: Public / Research Use Only
Executive Summary
N1-(2-Methylphenyl)glycinamide hydrobromide is a specialized intermediate often used in the synthesis of local anesthetics and peptidomimetics. While the ortho-methyl group on the phenyl ring provides steric protection, the compound remains vulnerable to acid-catalyzed hydrolysis , particularly due to its hydrobromide (HBr) salt form.
The HBr counterion renders the solid highly hygroscopic . Absorption of atmospheric moisture creates a localized, highly acidic aqueous environment on the crystal surface, triggering an autocatalytic hydrolysis loop. This degradation not only destroys the active compound but releases 2-methylaniline (o-toluidine) , a known carcinogen.
This guide provides the mechanistic understanding and validated protocols required to maintain compound integrity.
Module 1: The Mechanism of Failure
To prevent degradation, one must understand the molecular enemy. The primary failure mode is Acid-Catalyzed Amide Hydrolysis .
The "Autocatalytic Moisture Loop"
Moisture Uptake: The HBr salt is hygroscopic. Upon exposure to humid air, it pulls water into the crystal lattice.
Acidification: The salt dissociates in this microscopic water layer, generating free protons (
) and bromide ions. The local pH drops drastically (often < 2.0).
Activation: The carbonyl oxygen of the amide bond is protonated by the free acid, making the carbonyl carbon highly electrophilic.
Cleavage: Water attacks the activated carbonyl, cleaving the amide bond.
Toxic Release: The breakdown releases Glycine and 2-Methylaniline .
Visualizing the Pathway
Figure 1: The acid-catalyzed hydrolysis pathway. Note that the presence of the HBr salt provides the necessary protons (
) to initiate the reaction immediately upon contact with water.
Module 2: Storage & Preservation Protocols
Core Directive: The solid state must remain anhydrous. The HBr salt form is the greatest risk factor during storage.
Standard Operating Procedure (SOP-ST-01)
Parameter
Specification
Scientific Rationale
Temperature
-20°C (± 5°C)
Arrhenius equation dictates that lower T exponentially slows hydrolysis rates.
Atmosphere
Argon or Nitrogen
Displaces humid air. Oxygen is less of a concern than moisture, but inert gas is best practice.
Container
Amber Glass + Parafilm
Amber protects from photodegradation (secondary risk); Parafilm ensures a moisture barrier.
Desiccant
P2O5 or Silica Gel
Essential. Store the vial inside a secondary jar containing desiccant.
Handling the "Cold Chain"
When removing the compound from -20°C storage:
Equilibrate: Allow the closed vial to warm to room temperature (approx. 30 mins) before opening.
Why? Opening a cold vial in a warm room causes immediate condensation of atmospheric moisture onto the solid. This is the #1 cause of "mysterious" degradation.
Module 3: Solution Preparation & Usage
Researchers often induce hydrolysis by dissolving the compound in unbuffered water.
Solvent Compatibility Matrix
Solvent System
Stability Rating
Notes
DMSO (Anhydrous)
⭐⭐⭐⭐⭐ (Excellent)
Best for stock solutions. Store at -20°C.
Ethanol (Absolute)
⭐⭐⭐⭐ (Good)
Good solubility; minimal hydrolysis risk if water-free.
Water (Unbuffered)
⭐ (Critical Risk)
The HBr salt will create an acidic solution (pH ~2-3), accelerating self-destruction.
PBS (pH 7.4)
⭐⭐⭐ (Moderate)
Better than water, but amides can still hydrolyze at pH 7.4 over days. Use within 24h.
Citrate Buffer (pH 5.5)
⭐⭐⭐⭐ (High)
Optimal aqueous pH. Amides exhibit maximum stability in the pH 3–6 range.
Workflow for Aqueous Experiments
If you must use the compound in cell culture or aqueous assays:
Prepare a 1000x Stock in DMSO.
Dilute into the aqueous media immediately prior to the experiment.
Do not store aqueous dilutions overnight.
Module 4: Troubleshooting & FAQs
Diagnostic Workflow
Figure 2: Diagnostic decision tree for assessing compound integrity.
Frequently Asked Questions
Q1: My solid powder has turned into a sticky gum. Can I dry it and use it?
Status:CRITICAL FAILURE.
Answer: No. The "stickiness" indicates the HBr salt has absorbed significant moisture (deliquescence). Once in this state, the local acidity has likely already catalyzed partial hydrolysis. Recrystallization is difficult due to the presence of glycine and o-toluidine contaminants. Discard and purchase fresh.
Q2: I see a new peak on my HPLC. How do I identify it?
Technical Insight: The primary degradation product is 2-methylaniline (o-toluidine) .
Detection: It typically elutes later than the parent amide on reverse-phase C18 columns (more hydrophobic).
Safety Warning: o-Toluidine is a Group 1 Carcinogen. If this peak is present, handle the waste stream as hazardous cytotoxic waste.
Q3: Can I autoclave a solution of this compound?
Status:PROHIBITED.
Answer: Absolutely not. Autoclaving combines high heat (121°C) with water. This guarantees near-100% hydrolysis of the amide bond. Use 0.22 µm filtration for sterilization.
Q4: Why is pH 5-6 recommended for stability?
Mechanistic Reason: Amide hydrolysis is catalyzed by both acid (
) and base (). The rate of hydrolysis is lowest at the "pH-rate profile minimum," which for most anilide-type amides sits between pH 3.5 and 6.0. At pH 7.4 (physiological), base-catalyzed hydrolysis begins to contribute, though slowly. At pH < 3 (unbuffered HBr salt), acid catalysis is rapid.
References
Mechanism of Amide Hydrolysis
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
O'Connor, C. (1970).[1] Acid-Catalyzed Hydrolysis of Amides . Quarterly Reviews, Chemical Society, 24, 553-564.
Stability of Anilide-Type Local Anesthetics
Powell, M. F. (1987).[2] Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis . Pharmaceutical Research, 4(1), 42-45. (Provides the closest structural analogy and pH-rate profile data).
Handling of Hygroscopic Salts
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals . Butterworth-Heinemann. (Standard protocols for drying and storing hygroscopic hydrobromide salts).
Safety Data (Degradation Product)
National Toxicology Program (NTP).o-Toluidine .[3] Report on Carcinogens, Fifteenth Edition. (Critical safety data regarding the hydrolysis byproduct).
Technical Support Center: Purification of N1-(2-Methylphenyl)glycinamide Hydrobromide
This guide is structured as a Tier 2 Technical Support resource. It assumes the user has basic organic synthesis knowledge but requires specific troubleshooting for the purification of N1-(2-Methylphenyl)glycinamide hydr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Tier 2 Technical Support resource. It assumes the user has basic organic synthesis knowledge but requires specific troubleshooting for the purification of N1-(2-Methylphenyl)glycinamide hydrobromide .
Before proceeding, determine the state of your impurity. The purification strategy depends entirely on whether the 2-toluidine is present as a free base (oil) or a hydrobromide salt (solid).
Decision Matrix
Use the following logic flow to select your protocol.
Figure 1: Decision tree for selecting the correct purification method based on the chemical state of the impurity.
Core Protocols
Protocol A: Solvent Trituration (For Free Base Impurity)
Context: Use this if your crude product was neutralized or if the 2-toluidine is present as an oil coating the solid. 2-Toluidine (free base) is highly soluble in non-polar solvents, whereas the Glycinamide HBr salt is not.[1][2]
Reagents:
Diethyl Ether (Preferred) or Ethyl Acetate.
Note: Do not use alcohols or water, as they will dissolve your product.
Steps:
Dry the Crude: Ensure the crude solid is completely dry. Moisture will cause the salt to "gum up" during trituration.
Slurry: Add cold Diethyl Ether (10 mL per gram of crude) to the flask.
Sonication: Sonicate for 5–10 minutes. This breaks up crystal aggregates where 2-toluidine might be trapped.[1]
Filtration: Filter the suspension rapidly using a sintered glass funnel.
Wash: Wash the filter cake with two additional portions of cold ether.
Validation: The filtrate should contain the yellow/brown 2-toluidine. The filter cake is your purified product.
Protocol B: Recrystallization (For Salt Impurity)
Context: If the impurity is 2-Toluidine Hydrobromide (a solid salt), it will not wash away with ether.[1] You must exploit the difference in lattice energy and solubility between the two salts.
Solvent System:
Primary: Isopropanol (IPA) or Ethanol (EtOH).
Anti-solvent: Diethyl Ether.
Steps:
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol or IPA.
Tip: If the solution is dark brown, add activated charcoal (10% w/w), boil for 2 mins, and filter hot through Celite.
Crystallization: Allow the solution to cool slowly to room temperature.
The "Cloud Point": If no crystals form, add Diethyl Ether dropwise until the solution turns slightly cloudy, then add 1 drop of Ethanol to clear it.
Cooling: Refrigerate at 4°C for 12 hours.
Collection: Filter the white needles/crystals. The 2-toluidine HBr (which is more soluble in alcohols) will remain in the mother liquor.
Troubleshooting & FAQs
Issue 1: "My product is a sticky brown oil/gum and won't crystallize."
Cause: This is the "Aniline Trap." Residual 2-toluidine acts as a solvent, preventing the crystal lattice of your product from forming.
Resolution:
The Scratch Method: Dissolve the oil in a small amount of MeOH, then add a large excess of Et2O. Scratch the side of the flask vigorously with a glass rod to induce nucleation.
The Azeotrope: If water is present, the oil will persist. Co-evaporate with toluene (3x) on a rotovap to remove trace moisture, then attempt Protocol A.
Issue 2: "The product has a persistent purple or pink hue."
Cause: Oxidation of trace 2-toluidine.[1] Aromatic amines oxidize rapidly in air to form colored quinoid species (similar to aniline turning brown).
Resolution:
This is often cosmetic (ppm levels).
Fix: Perform a recrystallization (Protocol B) using Activated Charcoal .[3] This is highly effective for removing oxidized polymeric impurities.[1]
Issue 3: "I need to quantify how much 2-toluidine is left."
Cause: You need to verify purity before biological testing.
Resolution:
TLC Method: Use 5% MeOH in DCM.[1] Visualize with UV and Ninhydrin (stains the glycinamide product) or p-Anisaldehyde (stains 2-toluidine distinctively).[1]
NMR Marker: In ^1H NMR (DMSO-d6), look for the methyl singlet of 2-toluidine at ~2.10 ppm .[1] Compare its integration to the methyl group of your product (likely shifted to ~2.2–2.3 ppm due to the amide bond).
Quantitative Data: Solubility Profile
Solvent
N1-(2-Methylphenyl)glycinamide HBr (Product)
2-Toluidine (Free Base)
2-Toluidine HBr (Salt)
Water
High
Low (<2 g/100mL)
High
Ethanol
High (Hot) / Moderate (Cold)
High
High
DCM
Low
High
Low
Diethyl Ether
Insoluble
High
Insoluble
Ethyl Acetate
Insoluble
High
Insoluble
Key Takeaway: Diethyl Ether is the "Magic Solvent" only if the impurity is a free base.[2] If it is a salt, you must use Ethanol/IPA recrystallization.[1][2]
Safety & Toxicity (Critical)
Hazard: 2-Toluidine is a Category 1B Carcinogen (causes bladder cancer).[1]
Handling: Double glove (Nitrile). Use a fume hood.[4][5]
Waste Disposal: Do not pour mother liquors down the drain. Segregate all washes containing 2-toluidine into a dedicated "Carcinogenic Waste" stream.[1]
Decontamination: Wipe down all glassware and balances with dilute HCl followed by soap water to ensure no amine residues remain.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7242, o-Toluidine.[1] Retrieved from [Link]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for amine salt recrystallization techniques).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[1] (Mechanistic basis for solubility differences between amines and amides).
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: o-Toluidine.[1] Retrieved from [Link]
Technical Support Center: Troubleshooting Hygroscopicity in N1-(2-Methylphenyl)glycinamide Hydrobromide
Welcome to the technical support center for N1-(2-Methylphenyl)glycinamide hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and resolve potential...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N1-(2-Methylphenyl)glycinamide hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and resolve potential issues related to the hygroscopic nature of this compound. As a hydrobromide salt, N1-(2-Methylphenyl)glycinamide hydrobromide has an inherent tendency to attract and absorb atmospheric moisture, a phenomenon known as hygroscopicity.[1][2] This can lead to a range of experimental challenges, from handling and weighing inaccuracies to compromised chemical and physical stability.[3][4][5]
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you navigate these challenges. Our approach is grounded in established scientific principles for handling hygroscopic active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: My N1-(2-Methylphenyl)glycinamide hydrobromide powder appears clumpy and difficult to handle. What is causing this?
A1: The clumping or caking of the powder is a classic sign of moisture absorption.[5][6] Hygroscopic materials, when exposed to ambient air, can adsorb water molecules onto their surface. This can lead to the formation of liquid bridges between particles, causing them to agglomerate. Increased moisture content can negatively impact the flowability of the powder, making it difficult to accurately weigh and transfer.[2][5]
Q2: I'm noticing inconsistencies in my experimental results. Could this be related to the hygroscopicity of the compound?
A2: Yes, it is highly probable. Inconsistent results can arise from several factors related to hygroscopicity:
Inaccurate Dosing: If the compound has absorbed a significant amount of water, the actual weight of the active substance will be lower than the measured weight. This leads to the preparation of solutions with lower-than-intended concentrations.
Chemical Degradation: The presence of moisture can accelerate the chemical degradation of a drug substance, particularly through hydrolysis.[1][3] This can lead to a decrease in potency and the formation of impurities, directly impacting experimental outcomes.
Changes in Physical Properties: Moisture can induce changes in the solid-state form of the compound, such as polymorphism or deliquescence (dissolving in the absorbed water), which can affect its solubility and bioavailability.[7][8][9][10]
Q3: How can I determine the extent of the hygroscopicity of my batch of N1-(2-Methylphenyl)glycinamide hydrobromide?
A3: A systematic way to characterize the hygroscopicity of a pharmaceutical solid is through gravimetric sorption analysis.[11] A common technique is Dynamic Vapor Sorption (DVS), which measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[8] This analysis provides a moisture sorption isotherm, which can classify the material's hygroscopicity.
Q4: What are the recommended storage conditions for N1-(2-Methylphenyl)glycinamide hydrobromide to minimize moisture uptake?
A4: To protect the compound from atmospheric moisture, it should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent like silica gel.[2][12] For larger quantities where the headspace in the container may increase over time, consider using desiccant bags within the container, ensuring they do not come into direct contact with the product.[12] Storing the material in a controlled low-humidity environment, such as a glove box or a dry room, is also highly effective.[5]
Troubleshooting Guides
Guide 1: Proper Handling and Weighing of Hygroscopic N1-(2-Methylphenyl)glycinamide Hydrobromide
This guide provides a step-by-step protocol for handling and weighing the compound to minimize moisture absorption and ensure accurate measurements.
Caption: Workflow for handling hygroscopic compounds.
Equilibration: Before opening, allow the container of N1-(2-Methylphenyl)glycinamide hydrobromide to equilibrate to the ambient temperature of the weighing area. This prevents condensation of atmospheric moisture onto the cold powder.
Controlled Environment: If available, perform all manipulations in a low-humidity environment, such as a glovebox or a balance with a draft shield.
Rapid Weighing: Minimize the time the container is open to the atmosphere. Have all necessary equipment (spatulas, weigh boats) ready before opening the container.
Use of Appropriate Containers: For routine use, consider transferring a smaller amount of the bulk material into a smaller, tightly sealed vial for daily experimental needs. This limits the exposure of the main stock.
Immediate Sealing: Tightly seal the container immediately after dispensing the required amount. For screw-cap bottles, using parafilm can provide an extra barrier against moisture ingress.[12]
Guide 2: Investigating and Mitigating Potential Chemical Degradation
If you suspect that moisture absorption has led to the degradation of your N1-(2-Methylphenyl)glycinamide hydrobromide, this guide provides a systematic approach to investigate and mitigate the issue.
Caption: Decision-making process for degradation investigation.
Analytical Characterization:
Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your sample.
Compare the chromatogram of your potentially compromised sample to that of a reference standard or a freshly opened, properly stored sample. Look for the appearance of new peaks or a decrease in the area of the main peak.
Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any potential degradation products, which may provide clues about the degradation pathway (e.g., hydrolysis of the amide bond).
Mitigation Strategies:
Strict Environmental Control: If degradation is confirmed, the primary mitigation strategy is to rigorously control the humidity during all stages of handling and storage.[5]
Formulation Approaches: For downstream applications, consider formulating the compound with excipients that can protect it from moisture. For example, in a solid dosage form, excipients like mannitol or certain starches can act as moisture scavengers.[13][14][15]
Co-crystallization: As a more advanced strategy in drug development, forming a co-crystal of N1-(2-Methylphenyl)glycinamide with a suitable co-former could potentially reduce its hygroscopicity and improve stability.[16]
Guide 3: Managing Hygroscopicity in Formulation Development
When developing a formulation containing N1-(2-Methylphenyl)glycinamide hydrobromide, hygroscopicity must be a key consideration.
Strategy
Mechanism of Action
Examples of Excipients/Techniques
Considerations
Moisture Scavenging
Excipients with a high affinity for water compete with the API for available moisture.[13]
The moisture-excipient interaction can be complex and depends on the specific formulation.[14][15]
Moisture Barrier
Creating a physical barrier to prevent moisture from reaching the API.
Film coating of tablets with polymers like HPMC or PVA.[17] Encapsulation in low-moisture hard capsules (e.g., HPMC capsules).[18]
The effectiveness of the barrier depends on the permeability of the coating or capsule material.
Solid-State Modification
Altering the crystal structure of the API to a less hygroscopic form.
Polymorph screening to identify a stable, non-hygroscopic form.[7][9][10] Co-crystal formation.[16]
May require extensive solid-state characterization and can impact other properties like solubility.
Any formulation developed must undergo rigorous stability testing according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q1A(R2).[19][20][21][22] This involves storing the drug product under defined temperature and humidity conditions to establish its shelf life.
Long-term testing: 25 °C ± 2 °C / 60% RH ± 5% RH
Accelerated testing: 40 °C ± 2 °C / 75% RH ± 5% RH
If a "significant change" occurs under accelerated conditions, further testing at intermediate conditions may be required.[20]
References
Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. (2024). Molecular Pharmaceutics.
ICH Q1 Stability Testing Guidelines. MasterControl.
ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (1995). CPMP/ICH/380/95.
Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (2008). Journal of Pharmaceutical Sciences.
Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.
Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. (2024). Molecular Pharmaceutics.
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
ICH: New Guideline for Stabilities. (2025). ECA Academy.
Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. (2008).
ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency.
Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Semantic Scholar.
Understanding the roles of excipients in moisture management in solid dosage forms. (2024).
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Pharma Excipients.
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). MDPI.
Humectants Excipients.
Moisture protection strategies and challenges for solid oral dosages. (2023). Pharma Excipients.
Hygroscopic Problems Of Capsule Filled Powders. (2022). richpacking020.com.
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013). PharmaInfo.
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Semantic Scholar.
Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (2009). PubMed.
Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. Pharmaguideline.
Is there a practical and efficient way to protect hygroscopic compounds
Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formul
Mixing & Drying Hygroscopic M
An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Pharmaceutical Technology.
The effect of polymorphism on active pharmaceutical ingredients: A review. (2020). International Journal of Research in Pharmaceutical Sciences.
The effect of polymorphism on active pharmaceutical ingredients: A review. (2026).
Minimizing side reactions in N1-(2-Methylphenyl)glycinamide hydrobromide synthesis
Technical Support Guide: Minimizing Side Reactions in N1-(2-Methylphenyl)glycinamide Hydrobromide Synthesis Structural Definition & Scope To ensure we are addressing the correct chemical transformation, this guide focuse...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Minimizing Side Reactions in N1-(2-Methylphenyl)glycinamide Hydrobromide Synthesis
Structural Definition & Scope
To ensure we are addressing the correct chemical transformation, this guide focuses on the synthesis of 2-amino-N-(2-methylphenyl)acetamide hydrobromide . In pharmaceutical nomenclature, this is often referred to as an N-substituted glycinamide (an intermediate in the synthesis of lidocaine-type anesthetics).
The Critical Synthetic Step:
The primary challenge in this synthesis is the amination of the
-halo precursor (2-chloro- or 2-bromo-N-(2-methylphenyl)acetamide) with ammonia. This guide addresses the suppression of the dominant side reaction: dimerization (over-alkylation) .
Critical Pathway Analysis & Mechanism
The synthesis relies on a nucleophilic substitution (
). However, the product (a primary amine) is often more nucleophilic than the ammonia reactant, leading to a competitive reaction where the product attacks the starting material.
Reaction Pathway Diagram
The following diagram illustrates the desired pathway versus the critical impurity pathway.
Caption: Figure 1. Kinetic competition between the formation of the target primary amine and the secondary amine dimer.
Troubleshooting Guide: Minimizing Side Reactions
Issue 1: High Levels of Dimer Impurity
Symptom: LC-MS shows a peak at approx. 2x molecular weight minus NH3. Yield of HBr salt is low due to oiling out.
Root Cause: The reaction kinetics favor the attack of the newly formed primary amine on the alkyl halide precursor (
in Figure 1) if the local concentration of ammonia is too low.
Corrective Actions:
Parameter
Recommendation
Scientific Rationale
| Molar Ratio | >20:1 (NH3 : Substrate) | A massive excess of ammonia ensures that the alkyl halide is statistically far more likely to encounter an
molecule than a product molecule. |
| Addition Mode | Reverse Addition | Crucial: Add the substrate (dissolved in solvent) slowly into the ammonia solution. Never add ammonia to the substrate. This keeps the substrate concentration low relative to ammonia at all times. |
| Solvent System | Alcoholic (MeOH/EtOH) | High solubility of ammonia in alcohols allows for higher molar equivalents compared to aqueous systems, reducing hydrolysis risk. |
Issue 2: Hydrolysis of the Amide Bond
Symptom: Presence of o-toluidine (starting aniline) in the final product.
Root Cause: Harsh conditions (high temperature or high pH) causing the cleavage of the amide bond
.
Corrective Actions:
Temperature Control: Maintain reaction temperature below 40°C. The amination is exothermic; use an ice bath during addition.
Water Control: Use anhydrous ammonia in methanol/ethanol (7N NH3 in MeOH) rather than aqueous ammonium hydroxide if hydrolysis is observed.
Issue 3: Colored Impurities (Pink/Brown)
Symptom: The final HBr salt is off-white or pinkish.
Root Cause: Oxidation of trace o-toluidine or the formation of quinone-imine species.
Corrective Actions:
Inert Atmosphere: Conduct the amination under a nitrogen blanket.
Purification: Wash the free base organic layer with dilute sodium bisulfite solution before salt formation to reduce oxidized species.
Optimized Experimental Protocol
Objective: Synthesis of 2-amino-N-(2-methylphenyl)acetamide HBr with <0.5% dimer impurity.
Reagents:
2-chloro-N-(2-methylphenyl)acetamide (Substrate)
Ammonia solution (7N in Methanol) – Preferred over aqueous
Hydrobromic acid (48% aq. or 33% in AcOH)
Isopropanol (IPA) and MTBE for crystallization.
Step-by-Step Workflow:
Preparation of Amine Base (Amination):
Charge a reactor with 20 equivalents of 7N Ammonia in Methanol. Cool to 0–5°C.
Dissolve 1.0 eq of 2-chloro-N-(2-methylphenyl)acetamide in a minimum volume of Methanol (or THF).
Slowly add the substrate solution to the ammonia solution dropwise over 60–90 minutes. Maintain internal temp <10°C.
Allow to warm to room temperature (20–25°C) and stir for 12–24 hours. Monitor by HPLC for consumption of starting material.
Work-up (Removal of Excess Ammonia):
Concentrate the reaction mixture under reduced pressure to remove solvent and excess ammonia. Do not overheat (>45°C).
Redissolve the residue in Ethyl Acetate or DCM.
Wash with water (to remove ammonium chloride byproduct) and brine.
Dry organic layer over
and filter.
Salt Formation (Hydrobromide):
Cool the organic solution to 0–5°C.
Add HBr (1.05 eq) dropwise. The salt should precipitate immediately.
Optimization: If the product oils out, add isopropanol (IPA) and heat to reflux to dissolve, then cool slowly to crystallize.
Filter the white solid and wash with cold MTBE.
Frequently Asked Questions (FAQ)
Q: Can I use aqueous ammonium hydroxide (28%) instead of methanolic ammonia?A: Yes, but it increases the risk of amide hydrolysis and makes the work-up (solvent removal) more tedious due to water. If using aqueous ammonia, increase the ratio to 30:1 and ensure vigorous stirring to overcome biphasic issues if the substrate isn't water-soluble.
Q: Why is the HBr salt hygroscopic?A: Glycinamide salts can be hygroscopic if they contain impurities or excess acid. Ensure the salt is recrystallized from anhydrous IPA/Ethanol and dried in a vacuum oven with
if necessary.
Q: I see a peak at RRT 1.2 in HPLC. What is it?A: This is likely the dimer:
. It forms if the addition of substrate to ammonia was too fast or if stirring was inefficient. It is very difficult to remove by crystallization; prevention is key.
Q: Can I use the Gabriel Synthesis (Potassium Phthalimide) instead?A: Yes. The Gabriel synthesis avoids the dimerization issue entirely because the primary amine is protected.
Route: React chloro-intermediate with Potassium Phthalimide
Hydrazinolysis Primary Amine.
Trade-off: This is a multi-step process with poor atom economy compared to direct amination, but it guarantees high purity if direct amination fails.
References
Amide Synthesis & Side Reactions
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.
Amination of Alpha-Halo Amides
Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. (Foundational text on amine reactivity).
Lidocaine/Anilide Synthesis Protocols
Tjepkema, J. J. (1950). Process for the preparation of acylamino-aceto-2,6-xylidides. U.S. Patent No. 2,441,498. (Industrial baseline for xylidide/toluidide synthesis).
Minimizing Dimerization
Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919-930. (Alternative route justification).
Technical Support Center: Purification of N1-(2-Methylphenyl)glycinamide Hydrobromide
[1] Welcome to the Advanced Purification Support Hub. Product ID: N1-(2-Methylphenyl)glycinamide HBr (Analogous to Lidocaine intermediates/Glycinamide derivatives) Support Level: Tier 3 (Senior Application Scientist) Exe...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Welcome to the Advanced Purification Support Hub.Product ID: N1-(2-Methylphenyl)glycinamide HBr (Analogous to Lidocaine intermediates/Glycinamide derivatives)
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
N1-(2-Methylphenyl)glycinamide hydrobromide is a primary amine salt utilized as a structural motif in local anesthetics and anti-arrhythmic research.[1] While synthetically accessible, its purification is complicated by three distinct physicochemical behaviors:[1]
Oxidative Instability: The o-toluidine moiety is prone to oxidation, leading to persistent pink/brown discoloration.
Cyclization Kinetics: The glycinamide backbone has a high propensity for dimerization into 2,5-diketopiperazines (DKP) under neutral/basic conditions.[1]
Hygroscopicity: The hydrobromide salt is significantly more hygroscopic than its hydrochloride counterpart, leading to "oiling out" during crystallization.
This guide replaces standard SOPs with adaptive, troubleshooting-focused workflows.
Module 1: The "Pink Product" Protocol (Oxidative Impurities)
Symptom: The solid product retains a persistent pink, violet, or brown hue even after filtration.
Root Cause: Oxidation of residual o-toluidine (starting material) or trace transition metals catalyzing the oxidation of the aromatic ring.
Technical Insight
Simple recrystallization often fails because the oxidized aniline impurities co-precipitate with the product. You must interrupt the oxidation mechanism before crystallization.
Troubleshooting Protocol: The Reductive Wash
Do not proceed to crystallization until the crude solution is colorless.
Solubilization: Dissolve the crude brown solid in minimal degassed water (approx. 5 mL/g).
The Scavenger Step:
Add Activated Carbon (SX Ultra) (5 wt% relative to mass).[1]
Crucial Addition: Add Sodium Metabisulfite (Na2S2O5) (1 wt%).[1] The bisulfite acts as a reducing agent to reverse early-stage quinone oxidation while carbon adsorbs the organics.
Thermal Treatment: Heat to 50°C for 15 minutes. Do not exceed 60°C (See Module 2 regarding DKP).
Filtration: Filter hot through a Celite® pad. The filtrate should be clear and colorless.
Isolation: Proceed immediately to lyophilization or solvent exchange (see Module 3).
Scientist's Note: If the color returns upon drying, your storage environment contains moisture and oxygen. Store under Argon.
Symptom: LC-MS shows a mass peak at [M-HBr] dimer (approx.[1] MW 324 for the dimer) or unexpected insolubility in water.
Root Cause: Glycinamide derivatives spontaneously cyclize to form 2,5-diketopiperazines (DKP) when the amine is unprotonated (free base) or when heated in solution.[1]
The Mechanism of Failure
The primary amine of one molecule attacks the amide carbonyl of another (intermolecular) or itself (if dipeptide), ejecting the amine. For N1-(2-Methylphenyl)glycinamide, dimerization is the primary risk.[1]
Figure 1: The pathway of degradation from stable salt to insoluble DKP impurity.[1]
Prevention Strategy
Acid Maintenance: Always maintain the pH < 3 during workup. Never wash the HBr salt with basic aqueous solutions (e.g., NaHCO3) to "remove acid," as this triggers immediate cyclization.[1]
Temperature Limit: During recrystallization, never boil the solvent for >5 minutes.
Solvent Choice: Avoid water for recrystallization if possible. Use Isopropanol (IPA) / Methanol mixtures.[1] DKP formation is slower in alcohols than in water.
Module 3: Crystallization of the Hygroscopic Salt
Symptom: Product forms a "gum" or oil at the bottom of the flask instead of crystals.
Root Cause: N1-(2-Methylphenyl)glycinamide HBr holds water avidly.[1] The "oil" is a supersaturated aqueous solution of the salt.
Optimized Crystallization System
Avoid Ethanol/Ether if the product is wet. Ether precipitates the water/oil phase faster than the crystal.
High solubility for HBr salt; breaks hydrate shells.[1]
Anti-Solvent
Isopropanol (IPA)
Low solubility for salt; miscible with MeOH; higher boiling point allows controlled cooling.[1]
Ratio
1:3 to 1:5
Optimizes yield vs. purity.
Cooling Rate
5°C/hour
Slow cooling prevents oiling out.
Step-by-Step Protocol:
Dissolve 10g of crude solid in 20 mL hot Methanol (50°C).
Add hot Isopropanol dropwise until persistent turbidity is observed (approx. 60-80 mL).
Add 1 mL of Methanol to clear the solution.
Seeding: Add a seed crystal at 40°C.
Allow to cool to room temperature without stirring (stirring induces oiling).
Chill to 0°C for 2 hours.
Filter under Nitrogen blanket (to prevent moisture uptake).
FAQ: Researcher to Researcher
Q: Can I use HPLC to check for the DKP impurity?A: Yes, but be careful with the gradient. DKP is much less polar than the amine salt.
Method: C18 Column.
Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).[1]
Profile: The HBr salt elutes early (void volume to 2 min). The DKP elutes significantly later due to the loss of the ionic charge and increased lipophilicity. The o-toluidine impurity elutes between the two.
Q: My elemental analysis for Bromine is off. Why?A: This is likely due to a mixed salt or solvation. If you used HCl at any point (e.g., cleaning glassware, pH adjustment), you might have the HCl salt or a mixed halide.[1] Also, if the product was not dried at 40°C under high vacuum (0.1 mbar) for 24h, retained water or solvent will skew the %Br calculation.
Q: How do I remove unreacted o-toluidine if recrystallization fails?A: Do not use base extraction (see Module 2). Instead, wash the solid crude product with Dichloromethane (DCM) .
Logic: The product (HBr salt) is insoluble in DCM. The impurity (o-toluidine HBr) is slightly soluble, but neutral oxidative impurities are highly soluble in DCM.[1]
Refined Trick: Slurry the solid in DCM/Ethyl Acetate (1:1) and sonicate for 10 minutes, then filter. This "trituration" is often more effective than recrystallization for removing surface impurities.
Visualizing the Purification Logic
Figure 2: Integrated purification workflow for maximum purity and stability.[1]
References
Amide Synthesis & Side Reactions
Mechanism of DKP Formation: G. Fischer, "Cyclophilin-mediated formation of diketopiperazines," Journal of Peptide Science, 2003.[1] (Contextual grounding on peptide cyclization).
Purification of Glycinamide Derivatives
Recrystallization Solvents: "Purification of glycinamide hydrochloride," Google Patents CN103265448A. (Describes the IPA/Methanol system for glycinamide salts).[1]
Physical Properties of o-Toluidine Derivatives
Oxidation & Solubility: PubChem Compound Summary for N-(2-methylphenyl)acetamide derivatives. (Data on solubility and stability of the core pharmacophore).[1]
General Laboratory Techniques
Recrystallization Guide: Mettler Toledo, "Recrystallization Solvents and Methods."[1] .
Technical Support Center: Stability & Handling of N1-(2-Methylphenyl)glycinamide HBr
This technical guide is structured as a dynamic Support Center resource, designed to provide immediate, actionable solutions for researchers working with N1-(2-Methylphenyl)glycinamide hydrobromide . Executive Summary: T...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a dynamic Support Center resource, designed to provide immediate, actionable solutions for researchers working with N1-(2-Methylphenyl)glycinamide hydrobromide .
Executive Summary: The Stability Profile
Compound: N1-(2-Methylphenyl)glycinamide hydrobromide
CAS: 1609409-26-8 (Analogous free base/salt forms)
Class: Amino-acid anilide (Structural analog of Lidocaine metabolite GX)
This compound exhibits a moderate stability profile in solution. While the solid hydrobromide salt is stable for years when desiccated, its solution state is vulnerable to amide hydrolysis and oxidative discoloration .
The Core Rule: The primary amine (glycine moiety) is protonated in the HBr salt, providing stability. However, the amide bond connecting the glycine to the o-toluidine ring is susceptible to hydrolytic cleavage, a process catalyzed by extreme pH and elevated temperatures.
Interactive Troubleshooting Guide (Q&A)
Category A: Solution Appearance & Integrity
Q1: My stock solution has turned from clear to a faint yellow/brown over the weekend. Is it still usable?
Diagnosis:Oxidative Degradation.
Mechanism: This color change typically indicates the presence of 2-methylaniline (o-toluidine) , a hydrolysis product. While the parent amide is relatively stable to oxidation, if hydrolysis occurs, the liberated o-toluidine is highly prone to oxidation, forming colored azo/azoxy species or quinone imines.
Verdict:Discard. Even a faint color change suggests hydrolysis has initiated. The presence of o-toluidine is toxic and will interfere with biological assays.
Prevention: Store stock solutions in opaque (amber) vials and degas buffers to remove dissolved oxygen.
Q2: I see a white precipitate forming in my phosphate-buffered saline (PBS) solution (pH 7.4).
Diagnosis:Free Base Precipitation.
Mechanism: You are dissolving the hydrobromide salt. At physiological pH (7.4), the terminal amine (pKa ~8.0-8.2) begins to deprotonate. While the glycinamide is moderately soluble, the equilibrium shift toward the free base can reduce solubility, especially at concentrations >10 mM or in cold buffers.
Corrective Action: Acidify slightly (pH 5.0–6.0) if your assay permits, or lower the concentration. For high-concentration stocks, use DMSO or Ethanol instead of aqueous buffers.
Category B: HPLC & Analytical Anomalies
Q3: My HPLC chromatogram shows a "split" peak or a new shoulder.
Diagnosis:Salt Dissociation or Hydrolysis.
Test: Run a check with the mobile phase pH.
Scenario A (Peak Splitting): If running in a neutral mobile phase, the amine may be exchanging protons with the column silanols. Fix: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to the mobile phase.
Scenario B (New Peak): If the new peak has a different retention time (usually longer for o-toluidine due to hydrophobicity), it is degradation.
Reference: See Protocol 1 below for the validated stability-indicating method.
Critical Degradation Pathways
Understanding how the molecule breaks down is essential for preventing it.
The amide bond between the carbonyl and the aromatic ring is the weak point. This is sterically less protected than in Lidocaine (which has 2,6-dimethyl substitution), making this compound more labile than Lidocaine.
Pathway 2: Dimerization (Secondary)
In concentrated neutral solutions, the free amine of one molecule can attack the amide carbonyl of another, potentially leading to diketopiperazine derivatives, though this is slower than simple hydrolysis.
Figure 1: Hydrolytic degradation pathway. The liberation of 2-methylaniline is the rate-limiting step for color change.
Validated Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
Use this protocol to verify the purity of your stock solution before critical experiments.
Research on Lidocaine metabolites demonstrates that removing the steric bulk from the ortho positions of the phenyl ring significantly increases the rate of amide hydrolysis [1, 2]. Therefore, you cannot assume this compound has the legendary stability of Lidocaine; it behaves more like a reactive intermediate.
pH-Rate Profile
The hydrolysis follows a U-shaped pH-rate profile:
pH < 3: Acid-catalyzed hydrolysis (Protonation of carbonyl oxygen).
pH > 9: Base-catalyzed hydrolysis (Hydroxide attack on carbonyl).
Recommendation: Maintain buffers between pH 5.0 and 7.0 for maximum solution stability.
References
Nelson, S. D., et al. (1973). "Hydrolysis of Lidocaine and Its Metabolites." Journal of Medicinal Chemistry. (Establishes the hydrolysis kinetics of glycine-xylidide analogs).
Powell, M. F. (1987). "Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis." Pharmaceutical Research. (Defines the pH-rate profile for amino-anilides).
PubChem Compound Summary. (2023). "N-(2-methylphenyl)glycinamide."[1][2][3] National Center for Biotechnology Information.
A Comparative Guide to the FTIR Spectroscopy of N1-(2-Methylphenyl)glycinamide Hydrobromide
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) absorption spectrum of N1-(2-Methylphenyl)glycinamide hydrobromide, a critical technique for the structural elucidation and quality contro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) absorption spectrum of N1-(2-Methylphenyl)glycinamide hydrobromide, a critical technique for the structural elucidation and quality control of pharmaceutical compounds. By comparing its spectral features with those of structurally related molecules, we offer researchers and drug development professionals a robust framework for identifying this compound and differentiating it from potential impurities or isomers.
Introduction: The Role of FTIR in Pharmaceutical Analysis
FTIR spectroscopy is a rapid, non-destructive, and highly specific analytical technique used to identify the functional groups within a molecule.[1][2] It measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending.[3] Each functional group absorbs radiation at a characteristic wavenumber (cm⁻¹), producing a unique spectral "fingerprint." For an active pharmaceutical ingredient (API) like N1-(2-Methylphenyl)glycinamide hydrobromide, FTIR is indispensable for confirming its chemical identity, assessing purity, and detecting polymorphic forms.
Molecular Structure and Predicted Spectral Features
To interpret the FTIR spectrum, we must first deconstruct the molecule into its constituent functional groups. N1-(2-Methylphenyl)glycinamide hydrobromide is composed of a secondary amide, a primary amine (protonated as a hydrobromide salt), an ortho-disubstituted aromatic ring, and aliphatic C-H bonds.
Figure 1: Chemical structure of N1-(2-Methylphenyl)glycinamide hydrobromide.
Based on this structure, we can predict the key absorption bands. These theoretical assignments provide a reference point for analyzing the experimental spectrum.
Strong, characteristic peak for this substitution pattern.[10][11]
Comparative Spectral Analysis
To truly understand the spectrum of N1-(2-Methylphenyl)glycinamide hydrobromide, it is instructive to compare its features with simpler, related molecules. This comparison highlights how the unique combination of functional groups defines its spectral fingerprint.
The target molecule exhibits a complex overlay of four distinct stretch types. The very broad -NH₃⁺ absorption from the salt is a key differentiator from a simple secondary amide like acetanilide.[12]
Amide I (C=O Stretch)
~1650 cm⁻¹
~1665 cm⁻¹
N/A
~1690 cm⁻¹ (Primary Amide)
The Amide I band is characteristic of all amides.[13][14] Its position in the target is typical for a solid-state secondary amide engaged in hydrogen bonding.[8]
Amide II / Aromatic C=C Stretches (1620-1450 cm⁻¹)
Amide II (~1550), Aromatic C=C (~1600, ~1490)
Amide II (~1540), Aromatic C=C (~1600, ~1490)
Aromatic C=C (~1605, ~1495)
Primary Amide N-H Bend (~1620)
The presence of both a strong Amide II band and the characteristic aromatic C=C stretching peaks confirms the N-aryl secondary amide structure.[7][9]
Fingerprint Region (<1000 cm⁻¹)
Strong C-H bend from ortho-substitution (~750 cm⁻¹)
Strong C-H bend from mono-substitution (~750, ~690 cm⁻¹)
Strong C-H bend from ortho-substitution (~742 cm⁻¹)
Complex fingerprint
The single, strong peak around 750 cm⁻¹ is highly diagnostic for the 1,2- (ortho) substitution pattern on the benzene ring, a feature it shares with o-xylene.[10]
This comparative approach demonstrates that no single peak is sufficient for identification. Instead, the combination of the broad ammonium stretch, the secondary amide I and II bands, and the specific ortho-substitution C-H bending peak provides a confident structural confirmation.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines the standard procedure for analyzing a solid sample like N1-(2-Methylphenyl)glycinamide hydrobromide using the KBr (potassium bromide) pellet method. This technique is chosen for its ability to produce high-quality spectra of solid materials with minimal interference.[15]
Figure 2: Standard workflow for FTIR analysis via the KBr pellet method.
Step-by-Step Methodology:
Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean and dry. Allow the instrument to purge with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
Background Collection: Record a background spectrum.[1] This measures the instrument's response and any atmospheric signals, which will be automatically subtracted from the sample spectrum.
Sample Preparation (KBr Pellet):
Weigh approximately 1-2 mg of N1-(2-Methylphenyl)glycinamide hydrobromide and 100-200 mg of dry, IR-grade KBr powder.
Gently grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. This reduces scattering of the IR beam.
Transfer the powder to a pellet press and apply pressure (typically 7-12 kPa) under vacuum to form a thin, transparent or translucent pellet.[15]
Sample Analysis:
Carefully remove the pellet from the press and place it in the spectrometer's sample holder.
Collect the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[1]
Data Interpretation:
The resulting spectrum should be processed (e.g., baseline correction).
Identify the major absorption peaks and assign them to the corresponding functional groups by comparing the wavenumbers to established correlation tables and the reference data provided in this guide.
Conclusion
The FTIR spectrum of N1-(2-Methylphenyl)glycinamide hydrobromide is a rich source of structural information. Confident identification relies on a systematic interpretation of the entire spectrum rather than isolated peaks. The key diagnostic features are:
A broad absorption band between 3000-2800 cm⁻¹ characteristic of the -NH₃⁺ group.
A sharp C=O stretch (Amide I) near 1650 cm⁻¹ and a strong N-H bend (Amide II) near 1550 cm⁻¹, confirming the secondary amide.
A strong out-of-plane C-H bending peak around 750 cm⁻¹, indicative of the ortho-disubstituted aromatic ring.
By using the comparative data and the experimental protocol detailed in this guide, researchers can effectively use FTIR spectroscopy to verify the identity and integrity of this important pharmaceutical compound.
References
Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
International Journal of Engineering and Science Invention. Qualitative analysis of aramide polymers by FT-IR spectroscopy.
ResearchGate.
ACS Publications. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
National Center for Biotechnology Information. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
ResearchGate. Distinguishing structural isomers: Mono- and disubstituted benzene rings.
OpenStax. (2023). 15.
Journal of Chemical and Pharmaceutical Research. (2017).
University of Colorado Boulder. IR Absorption Table.
Michigan State University. Table of Characteristic IR Absorptions.
13C NMR Chemical Shift Profiling: N1-(2-Methylphenyl)glycinamide Hydrobromide
The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for N1-(2-Methylphenyl)glycinamide hydrobromide , structured for researchers in medicinal chemistry and analytical development. [...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for N1-(2-Methylphenyl)glycinamide hydrobromide , structured for researchers in medicinal chemistry and analytical development.
[1]
Executive Summary & Chemical Context
N1-(2-Methylphenyl)glycinamide hydrobromide (CAS: 1609409-26-8) is a critical building block in the synthesis of anti-arrhythmic agents (e.g., Tocainide analogs) and local anesthetics.[1] Unlike simple acetamides, the presence of the
-amino group and the ortho-methyl substituent introduces specific electronic and steric perturbations that are diagnostic in 13C NMR spectroscopy.[1]
This guide characterizes the compound's spectral signature, distinguishing it from its free base form and regioisomeric impurities (e.g., the para-tolyl analog).
Key Moiety: o-Toluidide core linked to a glycinamide backbone.[1]
Figure 1: Carbon connectivity and numbering scheme for spectral assignment.
Experimental Data: Diagnostic Chemical Shifts
The following data represents the characteristic 13C NMR resonances in DMSO-d6 , the standard solvent for hydrobromide salts due to solubility and exchange suppression.
Table 1: Chemical Shift Assignments (
, ppm)
Carbon Position
Assignment
Shift (, ppm)
Multiplicity
Diagnostic Note
C=O
Carbonyl
165.8 – 166.5
s
Upfield shift vs. Acetyl (~169) due to -ammonium (-NH) inductive effect.[1]
Complex pattern (4 distinct signals) due to lack of symmetry.[1]
-CH
Glycyl Methylene
40.5 – 41.8
t
Critical Marker: Shifts upfield from Free Base (~45 ppm) upon protonation.[1]
Ar-CH
o-Methyl
17.5 – 18.2
q
High field signal; diagnostic for ortho-substitution.[1]
Note on Solvent Effects: In D
O, the carbonyl carbon may shift slightly downfield (+1-2 ppm) due to hydrogen bonding with the solvent, while the -CH remains relatively stable.
Comparative Analysis: Performance & Alternatives
For analytical validation, it is crucial to compare the target HBr salt against its common alternatives: the Free Base (neutral form) and the Para-regioisomer (impurity).
Comparison A: Hydrobromide Salt vs. Free Base
The protonation state of the primary amine is the primary quality attribute.
Feature
HBr Salt (Target)
Free Base (Alternative)
Analytical Implication
-CH Shift
~41.0 ppm
~45.5 ppm
The ~4.5 ppm upfield shift confirms salt formation (protonation of amine).[1]
Solubility
High (DMSO, Water)
Low (Water), High (CHCl)
Salt form is preferred for aqueous formulations; NMR in DMSO is required.
C=O Shift
~166 ppm
~170 ppm
Protonation of the -amine inductively withdraws density, shielding the carbonyl.
Comparison B: Ortho vs. Para Regioisomer
Synthesis from o-toluidine often contains traces of p-toluidine derivatives.[1]
Symmetry: The ortho-isomer (Target) is asymmetric, showing 6 distinct aromatic signals .[1] The para-isomer has a C2 axis of symmetry, resulting in only 4 distinct aromatic signals (2 pairs of equivalent carbons).
Methyl Shift: Ortho-methyl groups are typically deshielded by ~3-4 ppm relative to para-methyl groups due to the "ortho effect" and steric compression from the amide group.[1]
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data, follow this protocol designed to minimize concentration effects and hygroscopic broadening.
Referencing: Set DMSO-d6 septet center to 39.52 ppm .
Figure 2: Operational workflow for validation of N1-(2-Methylphenyl)glycinamide HBr.
References
Spectral Database for Organic Compounds (SDBS). Carbon-13 NMR spectra of acetanilide derivatives. National Institute of Advanced Industrial Science and Technology (AIST). Accessed 2024.[2][3] [Link]
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard reference for substituent chemical shifts).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules in amide/amine systems).
Comparative Guide: Elemental Analysis Validation for N1-(2-Methylphenyl)glycinamide Hydrobromide
Executive Summary In the development of pharmaceutical intermediates like N1-(2-Methylphenyl)glycinamide hydrobromide (CAS 1609409-26-8), researchers often face a critical decision: rely on the traditional "Gold Standard...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of pharmaceutical intermediates like N1-(2-Methylphenyl)glycinamide hydrobromide (CAS 1609409-26-8), researchers often face a critical decision: rely on the traditional "Gold Standard" of Elemental Analysis (EA) or pivot to high-resolution spectral methods like qNMR or HRMS.
While modern spectroscopy provides indisputable structural identity, it often fails to capture bulk purity issues—specifically inorganic salts, water content, and non-protonated impurities—that are critical for downstream GMP compliance. This guide objectively compares EA against its modern alternatives, demonstrating why a rigorous, optimized combustion protocol remains the definitive method for validating this specific hydrobromide salt, provided specific handling modifications are made to account for halide interference and hygroscopicity.
The Compound & The Challenge
To validate any analytical method, we must first establish the theoretical baseline. N1-(2-Methylphenyl)glycinamide hydrobromide is a salt form, which introduces specific challenges regarding hygroscopicity and combustion chemistry.
Theoretical Composition
Formula:
Molecular Weight: 245.12 g/mol
Element
Count
Atomic Mass
Total Mass
Theoretical %
Tolerance (ICH Q6A)
Carbon
9
12.011
108.10
44.10%
Hydrogen
13
1.008
13.10
5.35%
Nitrogen
2
14.007
28.01
11.43%
Oxygen
1
15.999
16.00
6.53%
N/A
Bromine
1
79.904
79.90
32.60%
N/A
The "Halide Effect"
Hydrobromide salts pose a unique challenge in standard CHN combustion. The bromine atom can form volatile free halogens (
) rather than hydrogen halides, or interfere with standard oxidation catalysts. Furthermore, HBr salts are frequently hygroscopic. A standard "weigh-and-burn" approach often leads to failing results (high H%, low C/N%) due to absorbed atmospheric moisture, not synthetic impurity.
Comparative Analysis: EA vs. Alternatives
The following table contrasts the performance of Elemental Analysis against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) specifically for this aryl-glycinamide salt.
Feature
Method A: Combustion Analysis (EA)
Method B: Quantitative NMR (qNMR)
Method C: HRMS
Primary Output
Bulk Purity (% by weight)
Molar Purity & Solvate ID
Molecular Formula Identity
Detection Basis
Total elemental mass (C, H, N)
Proton integration relative to internal standard
Mass-to-charge ratio ()
Blind Spots
Cannot distinguish isomers; destructive.
"Invisible" to inorganic salts (NaCl, KBr) and moisture.
Poor at quantifying bulk impurities >1%.
Sample Req.
2–5 mg (High precision required)
10–20 mg (Solubility dependent)
<1 mg
Suitability for HBr Salt
High (If additive used)
Medium (HBr protons exchange/broaden; requires shake)
Low (Ionization bias; salt dissociation)
Cost/Run
Low ($)
Medium ()
High ($)
Scientist’s Verdict:
Use HRMS to confirm you made the right molecule. Use qNMR to check for trapped solvent. But you must use EA to confirm the bulk material is free of inorganic contaminants and correctly salted.
Experimental Protocol: The Optimized Workflow
To achieve the ICH Q6A tolerance of
for this HBr salt, you cannot use a standard operating procedure. You must employ the "Oxygen Flash with Tungsten Boost" method.
Reagents & Equipment[1][2][3]
Instrument: Automated CHN Analyzer (e.g., Elementar vario EL cube or PerkinElmer 2400).
under high vacuum (10 mbar) for 4 hours prior to weighing.
Why? Even 1% water uptake will skew Carbon results by ~0.4%, causing a false failure.
Sample Weighing:
Weigh 2.000–2.500 mg of the dried sample into a tin capsule.
The Modification: Add ~5 mg of Tungsten Trioxide (
) directly over the sample in the capsule.
Causality:
acts as a scrubber and combustion aid, preventing the formation of volatile bromine gas () which can interfere with the N-detection thermal conductivity detector. It ensures the halogen is trapped or converted to a form that does not overlap with the peak.
Combustion Parameters:
Furnace Temp: Set to
(higher than the standard to ensure salt dissociation).
Oxygen Dose: Increase
injection time by 20% to ensure "flash" combustion of the aromatic ring, which can be resistant to oxidation.
Data Analysis:
Run a blank (tin capsule +
) to subtract background nitrogen.
Run the standard (Acetanilide) as a Quality Control check before the sample.
Logic & Validation Workflows
The following diagrams illustrate the decision-making process and the experimental workflow required to validate this compound.
Diagram 1: The "Salt-Specific" Validation Workflow
This workflow integrates the drying step and additive usage essential for HBr salts.
Figure 1: Optimized Elemental Analysis workflow including critical drying and additive steps for halide salts.
Diagram 2: Troubleshooting Logic (E-E-A-T)
What happens if the results fail? This logic tree prevents false negatives.
Figure 2: Diagnostic logic for interpreting Elemental Analysis deviations.
References
International Council for Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1] (2000).[1]
[Link]
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010).[2]
[Link]
Crystal structure determination of N1-(2-Methylphenyl)glycinamide hydrobromide
Executive Summary N1-(2-Methylphenyl)glycinamide hydrobromide (CAS: 1609409-26-8) is a glycine derivative featuring an o-toluidine core, stabilized as a hydrobromide salt. In medicinal chemistry, this motif often serves...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N1-(2-Methylphenyl)glycinamide hydrobromide (CAS: 1609409-26-8) is a glycine derivative featuring an o-toluidine core, stabilized as a hydrobromide salt. In medicinal chemistry, this motif often serves as a structural scaffold for anticonvulsants or peptide mimetics.
Precise structural determination of this salt is critical for two reasons:
Salt Bridge Identification: Determining if the proton resides on the glycinamide amine (forming an ammonium species) or if the structure exists as a co-crystal.
Polymorphism Control: Hydrobromide salts are prone to hydrate formation; distinguishing between anhydrous and hydrated forms is essential for drug formulation.
This guide compares the three primary analytical techniques for structural elucidation and provides a definitive protocol for Single Crystal X-Ray Diffraction (SC-XRD), the gold standard for this application.
Part 1: Comparative Analysis of Structural Determination Methods
For a researcher characterizing N1-(2-Methylphenyl)glycinamide hydrobromide, choosing the right method depends on the stage of development. The following table contrasts the utility of Single Crystal XRD (SC-XRD), Powder XRD (PXRD), and Nuclear Magnetic Resonance (NMR).
Method Performance Matrix
Feature
SC-XRD (Gold Standard)
PXRD (Rapid Screen)
Solution NMR (Connectivity)
Primary Output
3D Atomic Coordinates (XYZ)
Diffractogram (2 peaks)
Chemical Shift ( ppm)
Salt Validation
Definitive (Locates H & Br positions)
Inferential (Shift in lattice)
Poor (Ions dissociate in solvent)
Chirality/Packing
Determines Absolute Configuration
Fingerprint matching only
No packing data
Sample Req.
High-quality single crystal ( mm)
Polycrystalline powder ( mg)
Dissolved sample ( mg)
Turnaround
24–48 Hours
15–30 Minutes
15–30 Minutes
Critical Analysis
Why SC-XRD is Non-Negotiable for Hydrobromides
While NMR confirms the chemical connectivity of the glycinamide backbone, it fails to characterize the solid-state salt structure. In solution, the HBr dissociates. Only SC-XRD can visualize the Charge-Assisted Hydrogen Bonding Network (CAHB), specifically the interaction between the protonated amine (
) and the bromide anion ().
The Role of PXRD
PXRD is insufficient for ab initio structure determination of organic salts without complex Rietveld refinement. However, it is the superior tool for batch consistency . Once the SC-XRD structure is solved, the calculated powder pattern serves as a reference to ensure bulk batches are the same polymorph as the single crystal.
Part 2: Experimental Protocols
Crystallization Strategy
Hydrobromide salts of glycinamides are often hygroscopic. The following "Vapor Diffusion" method is recommended to grow diffraction-quality crystals, minimizing solvent inclusion.
Dissolve 20 mg of N1-(2-Methylphenyl)glycinamide HBr in 1.5 mL of HPLC-grade Methanol in a small vial (inner vial).
Place the inner vial (uncapped) inside a larger jar containing 10 mL of Diethyl Ether.
Seal the outer jar tightly.
Store at 4°C in a vibration-free environment.
Mechanism: Ether vapor slowly diffuses into the methanol, lowering solubility and driving slow, ordered nucleation.
SC-XRD Data Collection Parameters
To resolve the heavy Bromine atom alongside light Hydrogen atoms, specific collection strategies are required.
Temperature: 100 K (Cryostream). Crucial to reduce thermal vibration of the terminal methyl group on the phenyl ring.
Radiation Source: Mo-K
( Å).
Reasoning: Cu-radiation causes significant absorption fluorescence with Bromine, leading to noisy data. Molybdenum is preferred for Br-containing salts.
Resolution Goal: 0.75 Å or better (to locate H-atoms on the ammonium group).
Part 3: Expected Structural Features & Validation
Based on structural analogs like Bisglycine Hydrobromide and N-(2-methylphenyl)succinamic acid, the following features confirm a successful structure solution:
The Hydrogen Bond Network
Expect a 3D network driven by the bromide ion acting as a multi-point acceptor.
Interaction:
Geometry: Look for Br anions bridging multiple glycinamide cations.
Distance:
distances typically range from 3.25 to 3.45 Å .
The o-Toluidine Twist
The steric bulk of the methyl group at the ortho position of the phenyl ring usually forces the amide plane to twist out of coplanarity with the phenyl ring.
Torsion Angle: Expect the
torsion angle to be significant () to relieve steric strain.
Part 4: Visualization of Workflows
Figure 1: Structural Determination Decision Tree
This diagram illustrates the logical flow from synthesis to final structural model, highlighting the decision points between SC-XRD and PXRD.
Caption: Workflow for definitive structural characterization. Note the feedback loop if crystallization fails.
Figure 2: Expected H-Bonding Motif (Schematic)
This diagram visualizes the expected packing interaction where the Bromide anion acts as a bridge between ammonium protons and amide hydrogens.
Natarajan, S., et al. (1984).[1] "Crystal structure of bisglycine hydrobromide - A reinvestigation." Proceedings of the Indian Academy of Sciences, 93, 521–526.
Context: Defines the baseline lattice parameters and N-H...Br bond distances for glycine-HBr salts.
Gowda, B.T., et al. (2011). "Crystal structure of N-(2-methylphenyl)succinamic acid." Acta Crystallographica Section E, 67(11), o2984.
Context: Provides the conformational analysis for the o-toluidine amide twist expected in the target molecule.
Sarasvathi, T.S., et al. (2022).[2][3] "Growth and Characterization of Glycine Hydrobromide Crystals." ResearchGate.[4]
Context: Experimental protocols for growing single crystals of glycine-based hydrobromide salts.[1][2]
PubChem. (2025).[5] "Glycine hydrobromide - Compound Summary." National Library of Medicine.
Context: Chemical identifiers and physical property data.[2][3][4][5][6][7][8][9]
A Senior Application Scientist's Guide to Purity Determination of N1-(2-Methylphenyl)glycinamide Hydrobromide
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like N1-(2-Methylphenyl)glycinamide hydrobromide is not merely a quality metric;...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like N1-(2-Methylphenyl)glycinamide hydrobromide is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. The presence of impurities, even in minute quantities, can introduce unforeseen variables into biological assays, alter pharmacological profiles, and compromise the integrity of clinical data. This guide provides an in-depth comparison of principal analytical methodologies for assessing the purity of N1-(2-Methylphenyl)glycinamide hydrobromide, grounded in scientific principles and practical field experience. We will dissect the operational causality behind each technique, offering robust, self-validating protocols for immediate application.
Structure:
(Image representing the chemical structure)
Synthetic Considerations & Potential Impurities: The synthesis of N-aryl glycinamide derivatives typically involves the coupling of a glycine precursor with the corresponding aniline.[3][][5] Common methods include the acylation of 2-methylaniline with an activated glycine derivative (like an acyl chloride) or direct amide condensation using coupling agents.[6][7] Potential impurities may therefore include:
HPLC is the workhorse of the pharmaceutical industry for purity determination due to its high resolving power and sensitivity. It excels at separating the main compound from closely related structural impurities.
Principle of Causality
The method is predicated on the differential partitioning of the analyte and its impurities between a stationary phase (a packed column, typically C18) and a liquid mobile phase. The hydrobromide salt is ionic and the molecule possesses both polar (amide, amine) and non-polar (aromatic ring) moieties. A reversed-phase HPLC (RP-HPLC) method, where the stationary phase is non-polar, is therefore the logical choice. The separation is driven by the relative hydrophobicity of the compounds; more polar compounds elute earlier, while more non-polar compounds are retained longer on the column. UV detection is selected based on the chromophore (the phenyl group) present in the molecule.
Experimental Protocol: RP-HPLC with UV Detection
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric acid in Water (pH adjusted to ~2.5).
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of N1-(2-Methylphenyl)glycinamide hydrobromide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution, using the sample to be tested.
Analysis & Calculation:
Inject the diluent (as a blank), followed by five replicate injections of the Standard Solution to establish system suitability (e.g., %RSD of peak area < 2.0%).
Inject the Sample Solution in duplicate.
Purity is calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
Workflow Visualization
Caption: High-level workflow for HPLC purity analysis.
Method 2: Quantitative NMR (qNMR)
qNMR stands as a primary analytical method, meaning it does not require a reference standard of the analyte itself for quantification.[9] Its power lies in the direct proportionality between the NMR signal integral and the number of nuclei responsible for that signal.[10]
Principle of Causality
The purity of N1-(2-Methylphenyl)glycinamide hydrobromide is determined by comparing the integral of one of its unique proton signals to the integral of a signal from a certified internal standard of known purity and weight.[11] By knowing the precise amount of the standard and comparing the molar ratios via their respective proton signals, an absolute purity value (assay) for the analyte can be calculated. The choice of an internal standard is critical; it must be soluble in the same deuterated solvent, not react with the analyte, and possess signals that are well-resolved from any analyte signals.[10][11]
Experimental Protocol: ¹H qNMR
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Internal Standard (IS): Maleic acid (certified reference material).
Sample Preparation:
Accurately weigh approximately 20 mg of N1-(2-Methylphenyl)glycinamide hydrobromide into a vial.
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial. Record both weights precisely.
Dissolve the mixture in ~0.75 mL of DMSO-d₆, ensuring complete dissolution.
Transfer the solution to a clean, dry NMR tube.
Data Acquisition:
Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1, typically 5 times the longest T₁ relaxation time) to ensure full signal recovery for accurate integration.
Data Processing & Calculation:
Process the spectrum (phasing, baseline correction).
Integrate a well-resolved, unique signal for the analyte (e.g., the singlet from the -CH₂- group) and a unique signal for the internal standard (the singlet from the two vinyl protons of maleic acid).
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS
Where:
I: Integral value
N: Number of protons for the integrated signal (Analyte: 2H for -CH₂-; IS: 2H for -CH=CH-)
M: Molar mass
W: Weight
P: Purity of the internal standard (as a percentage)
Workflow Visualization
Caption: High-level workflow for qNMR purity analysis.
Method 3: Non-Aqueous Potentiometric Titration
Titration is a classic, robust, and cost-effective method for determining the overall assay of an ionizable substance. For an amine hydrobromide salt, a non-aqueous titration is superior to an aqueous one because it allows weakly basic amines to be titrated with a sharp, discernible endpoint.
Principle of Causality
The compound N1-(2-Methylphenyl)glycinamide hydrobromide is the salt of a weak base (the amine) and a strong acid (HBr). In a non-aqueous, acidic solvent like glacial acetic acid, the basicity of the amine is enhanced. However, a more elegant approach for amine halide salts is to use mercuric acetate.[12] The mercuric acetate reacts with the bromide ion to form poorly dissociated mercuric bromide, liberating the acetate ion, which is a strong base in glacial acetic acid. This liberated acetate can then be directly and accurately titrated with a strong acid, like perchloric acid. The endpoint is detected potentiometrically, where a sharp change in potential indicates the equivalence point.
Experimental Protocol
Instrumentation: Autotitrator with a glass combination pH electrode suitable for non-aqueous solvents.
Reagents:
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
Solvent: Glacial acetic acid.
Reagent: Mercuric acetate solution (5% w/v in glacial acetic acid).
Procedure:
Accurately weigh approximately 200 mg of N1-(2-Methylphenyl)glycinamide hydrobromide into a titration beaker.
Add 50 mL of glacial acetic acid and stir to dissolve.
Add 10 mL of the mercuric acetate solution and stir for 2 minutes.
Immerse the electrode in the solution.
Titrate with 0.1 N perchloric acid, recording the potential (mV) versus the volume of titrant added.
A blank titration (without the sample) should also be performed to correct for any impurities in the reagents.
Analysis & Calculation:
Determine the equivalence point volume (V_eq) from the point of maximum inflection on the titration curve (the first or second derivative).
Calculate the purity:
Purity (%) = ((V_sample - V_blank) * N * M) / (W_sample * 10)
Where:
V_sample: Equivalence volume for the sample (mL)
V_blank: Equivalence volume for the blank (mL)
N: Normality of the perchloric acid titrant
M: Molar mass of the analyte ( g/mol )
W_sample: Weight of the sample (mg)
Workflow Visualization
Caption: High-level workflow for non-aqueous titration.
Comparative Summary
The choice of method depends heavily on the analytical objective, available resources, and the stage of drug development.
Feature
HPLC
qNMR
Non-Aqueous Titration
Principle
Chromatographic Separation
Nuclear Magnetic Resonance
Acid-Base Neutralization
Measurement
Purity (relative area %) & Impurity Profile
Absolute Purity (Assay)
Overall Assay (Titrable Base)
Specificity
High (separates isomers and related substances)
High (structure-specific signals)
Low (titrates all basic components)
Sensitivity
Very High (ppm levels)
Moderate (typically >0.1%)
Low (typically >1%)
Precision
Excellent (<1% RSD)
Excellent (<1% RSD)
Excellent (<0.5% RSD)
Throughput
Moderate
Low to Moderate
High
Cost/Run
Moderate
High
Low
Expertise
Moderate
High
Low to Moderate
Key Advantage
Best for impurity profiling and detecting unknown impurities.
Primary method, no need for analyte-specific reference standard.[9]
Fast, cost-effective, and highly precise for assay determination.
Key Limitation
Requires a reference standard for assay; assumes equal response factors for area %.
Lower sensitivity for trace impurities; high capital cost.
Non-specific; cannot distinguish between the API and basic impurities.
Conclusion and Recommendations
For the comprehensive purity assessment of N1-(2-Methylphenyl)glycinamide hydrobromide , a multi-faceted approach is recommended.
For Routine Quality Control and Impurity Profiling:HPLC is the undisputed method of choice. Its ability to separate and quantify individual impurities provides a complete picture of the sample's purity profile, which is essential for batch release and stability studies.
For Primary Characterization and Reference Standard Certification:qNMR is the ideal technique. As a primary method, it provides an accurate, absolute purity value (assay) without reliance on a pre-existing, certified standard of the same compound, making it invaluable for establishing the purity of a new chemical entity or a primary reference material.[13][14]
For Rapid Assay Determination:Non-Aqueous Titration offers a fast, precise, and economical way to determine the overall assay of the material. It is particularly useful for process monitoring where a quick check of the total base content is sufficient.
In a regulated drug development environment, HPLC would be used for purity and related substances, while either titration or qNMR would be employed as an orthogonal technique to determine the final assay value, ensuring a robust and well-characterized understanding of the material's quality.
References
A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024). Emery Pharma. [Link]
Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
qNMR for Purity Determination in Pharmaceuticals. (n.d.). Reading Scientific Services Ltd (RSSL). [Link]
Quantitative NMR (qNMR). (n.d.). University of Illinois Chicago, Pharmacognosy Institute. [Link]
Post, W. R., & Reynolds, C. A. (1964). Spectrophotometric Titration of Primary Aliphatic Amides. Analytical Chemistry, 36(4), 781-783. [Link]
Fialkov, Y. Y., & Chaney, A. L. (1956). Determination of Primary and Secondary Aliphatic Amines. Analytical Chemistry, 28(4), 430-434. [Link]
Reilly, M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6790-6797. [Link]
Asymmetric Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide. (n.d.). Organic Syntheses. [Link]
Sata, M., et al. (2021). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. Journal of Medicinal Chemistry, 64(15), 11438-11464. [Link]
Xiang, L., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Analytical Chemistry, 95(5), 2183-2191. [Link]
Amine quantitative determination method. (1982).
Analysis of Amine Solutions by Gas Chromatography. (1984). Bryan Research & Engineering, LLC. [Link]
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
High performance liquid chromatography method for resolving glycopyrronium bromide enantiomer and checking impurities. (2018).
Stereoselective Synthesis of β-Glycinamide Ribonucleotide. (2022). Molecules, 27(8), 2496. [Link]
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience, 12(1), 19. [Link]
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]
Amides Preparation and Reactions Summary. (n.d.). Chemistry Steps. [Link]
Therapeutic uses of compounds having combined SERT, 5-HT3 and 5-HT1A activity. (2016).
Analysis of amine solutions by gas chromatography. (1984). OSTI.GOV. [Link]
Sensitive Determination of N-Methylcarbamates in Rice, Potato, and Corn by HPLC. (n.d.). LabRulez LCMS. [Link]
Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. (1998). Journal of Pharmaceutical and Biomedical Analysis, 16(8), 1373-1382. [Link]
Process for producing N-ethyl-N-(2-methylphenyl)-2-butenamide. (2011).
Technical Assessment: UV-Vis Characterization of N1-(2-Methylphenyl)glycinamide HBr
Topic: UV-Vis Spectral Data for N1-(2-Methylphenyl)glycinamide Hydrobromide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary N1-(2-Methylph...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: UV-Vis Spectral Data for N1-(2-Methylphenyl)glycinamide Hydrobromide
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
N1-(2-Methylphenyl)glycinamide hydrobromide (also known as 2-amino-N-(o-tolyl)acetamide HBr) is a critical synthetic intermediate and potential degradation product in the manufacturing of amide-type local anesthetics, particularly Prilocaine and Tocainide .[1][2] Its spectroscopic characterization is essential for Quality Control (QC) workflows, specifically for distinguishing this unalkylated precursor from the final drug substance and the genotoxic starting material, o-toluidine .[3]
This guide provides a technical comparison of the UV-Vis spectral properties of N1-(2-Methylphenyl)glycinamide HBr against its key structural analogs. It introduces a Differential pH UV-Vis Profiling protocol—a self-validating method to confirm compound identity without immediate reliance on mass spectrometry.[1]
The UV-Vis spectrum of N1-(2-Methylphenyl)glycinamide is dominated by the N-(o-tolyl)acetamide chromophore.[1] Unlike free anilines, the amide linkage stabilizes the aromatic system, resulting in a spectral signature distinct from its metabolic precursor, o-toluidine.[3]
Quantitative Spectral Data
Parameter
Value / Range
Mechanistic Insight
Primary
262 – 266 nm
transition of the N-aryl amide system.[1] This band is characteristic of acetanilides.[3]
Secondary
~210 – 220 nm
Strong E-band absorption.[3] High sensitivity but low specificity due to solvent cutoff interference.[3]
Molar Absorptivity ()
~450 – 600 M⁻¹cm⁻¹ (at 264 nm)
Relatively weak absorbance compared to the E-band, requiring higher concentrations (approx. 20-50 µg/mL) for precise quantification.[3]
Solvent Effect
Hypsochromic shift in non-polar solvents
Polar solvents (Water, MeOH) stabilize the excited state, slightly red-shifting the compared to hexane/dioxane.[3]
Chromophore
N-(2-methylphenyl)acetamide
The ortho-methyl group induces a steric twist, slightly reducing conjugation efficiency compared to non-substituted acetanilides.[1]
Comparative Analysis: Precursors vs. Product[1][3]
Distinguishing N1-(2-Methylphenyl)glycinamide from its matrix components is the primary analytical challenge.[1] The table below outlines the spectral logic for differentiation.
Compound
Structure
(Neutral pH)
pH Sensitivity (Acidic Shift)
Analytical Strategy
N1-(2-Methylphenyl)glycinamide
Amide-linked o-toluidine
264 nm
Stable. The aromatic amine is acylated; protonation occurs at the distal glycine amine, which does not affect the chromophore.[1]
Target for intermediate monitoring.
o-Toluidine (Impurity)
Free aromatic amine
235 nm / 285 nm
Significant Shift. In acid (pH < 3), the aromatic amine protonates (), destroying conjugation.[3] Spectrum collapses to benzene-like ( ~254 nm).[1][3]
CRITICAL QC MARKER. Use acidic buffer to mask this peak or confirm its presence via shift.[3]
Prilocaine (Drug Substance)
Propylamino-propanamide
260-264 nm
Stable. Spectral overlap with the glycinamide intermediate is high.[1][3]
UV alone is insufficient.[3] Requires HPLC separation (Retention Time) for resolution.
Technical Insight: The key differentiator is the pH stability of the amide chromophore .[3] While o-toluidine's spectrum changes drastically with pH, N1-(2-Methylphenyl)glycinamide remains spectrally consistent because its aromatic nitrogen is part of a neutral amide bond.[1]
Baseline correction: Auto-zero with respective blanks.
Data Analysis (Self-Validation Logic):
Overlay the spectra.
Pass Criteria: The spectra at pH 1 and pH 7 must be superimposable in the 240–300 nm region.[3] (The glycinamide HBr is already a salt; excess acid does not protonate the amide nitrogen).[3]
Fail Criteria (Impurity Flag): If the pH 1 spectrum shows a hypsochromic shift (blue shift) or loss of the 285 nm shoulder compared to pH 7, o-toluidine contamination is present.[3]
Mechanistic Visualization
The following diagram illustrates the structural relationship and the spectroscopic logic used to distinguish the intermediate from its hydrolytic degradation product.
Figure 1: Decision logic for distinguishing the glycinamide intermediate from o-toluidine based on chromophore pH sensitivity.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75531484, Acetamide, 2-amino-N-(2-methylphenyl)-, hydrobromide (1:1).[1] Retrieved from [Link][3]
National Institute of Standards and Technology (NIST). Acetamide, N-(2-methylphenyl)- Spectral Data.[1] NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link][3]
AstraZeneca (via Dept. of Science Service, Thailand). Determination of Lidocaine and Related Amide Anesthetics by UV-Vis Spectroscopy and Multivariate Calibration.[3] (Methodology validation for amide-xylidide structures). Retrieved from [Link]
Sielc Technologies. HPLC Analysis of N-Acetyl-o-toluidine. (Chromatographic and spectral behavior of the N-acetyl-o-toluidine chromophore). Retrieved from [Link]
Safe Disposal and Handling Protocol: N¹-(2-Methylphenyl)glycinamide Hydrobromide
[1] Executive Summary: The "Precursor" Risk Attention Researchers: While -(2-Methylphenyl)glycinamide hydrobromide is often handled as a stable salt in synthesis (e.g., lidocaine analogs or peptidomimetics), its disposal...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The "Precursor" Risk
Attention Researchers: While
-(2-Methylphenyl)glycinamide hydrobromide is often handled as a stable salt in synthesis (e.g., lidocaine analogs or peptidomimetics), its disposal requires a nuanced understanding of its degradation pathways.[1]
As a Senior Application Scientist, I urge you to look beyond the immediate SDS. This compound is an amide derivative of o-toluidine (2-methylaniline) .[1] Under hydrolytic conditions (extreme pH) or enzymatic breakdown, it can liberate o-toluidine, a Group 1 Carcinogen (IARC) and a toxic aquatic pollutant.[1]
Core Directive: Treat all waste streams containing this compound as Carcinogenic Organic Waste . Do not dilute and flush.[2] Segregate strictly from oxidizers.
Part 1: Hazard Profiling & Technical Data
Before initiating disposal, validate your material against this profile to ensure the correct waste stream selection.
Parameter
Specification
Operational Implication
Chemical Structure
Amide linkage with o-toluidine moiety; HBr salt.[1]
Sealing: Twist and tape the bag neck (gooseneck seal) to prevent particulate release.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Scenario: HPLC effluent or reaction solvents containing the compound.
The "Self-Validating" Protocol:
This system ensures you do not inadvertently create a reactive pressure vessel.[1]
Step 1: Solvent Compatibility Check.
Ensure the carrier solvent is compatible with your facility's "Organic" stream.
Halogenated Rule: If dissolved in DCM/Chloroform, use Halogenated Waste . If in MeOH/Acetonitrile, use Non-Halogenated Waste .
Note: The bromide salt itself contributes halogens, but typically <1% concentration allows for "Non-Halogenated" classification in many jurisdictions. Consult your local EHS officer.
Step 2: pH Stabilization (The Critical Control Point).
Action: Measure the pH of the waste solution.
Logic: The HBr salt is acidic. If mixed with highly basic waste, it will exotherm and liberate the free amine.
Target: Adjust pH to neutral (pH 6–8) using dilute Sodium Bicarbonate (
) if necessary, before adding to the main carboy.
Validation: No bubbling (CO2 evolution) or heat generation should be observed upon mixing.
Step 3: Transfer & Cap.
Use a funnel with a lid-latch mechanism to minimize vapor exposure.[1]
Leave 10% headspace in the container for expansion.
Part 3: Operational Logic Flow (Visualization)[1]
The following diagram illustrates the decision matrix for disposing of this compound, emphasizing the prevention of free-amine liberation.
Caption: Decision matrix for segregating waste streams to prevent toxic amine liberation and ensure regulatory compliance.
Part 4: Emergency Response (Spill Procedures)
If a spill occurs, the primary risk is dust inhalation (solid) or skin absorption (solution).
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a P100 particulate respirator (if powder).
Containment:
Solid: Cover with wet paper towels to prevent dust generation. Scoop into a bag.
Liquid: Absorb with vermiculite or chem-pads.[1] Do not use bleach (potential reaction with the amine).
Decontamination: Scrub the area with soapy water. The surfactant helps lift the hydrophobic organic residue more effectively than water alone.
Part 5: References & Authority[1][2]
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: N1-(2-Methylphenyl)glycinamide hydrobromide. Retrieved from [1]
U.S. Environmental Protection Agency (EPA). (2024). List of Hazardous Wastes (U-List for o-Toluidine, U222). 40 CFR § 261.[1]33. Retrieved from
National Institute for Occupational Safety and Health (NIOSH). (2014). o-Toluidine: NIOSH Pocket Guide to Chemical Hazards. Retrieved from [1]
Fisher Scientific. (2025).[6] Safety Data Sheet: 2-Amino-N-(2-methylphenyl)acetamide. Retrieved from
A Researcher's Guide to Handling N1-(2-Methylphenyl)glycinamide hydrobromide: A Proactive Approach to Laboratory Safety
In the landscape of drug discovery and development, novel chemical entities are the bedrock of innovation. N1-(2-Methylphenyl)glycinamide hydrobromide represents one such compound, offering potential in various research...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and development, novel chemical entities are the bedrock of innovation. N1-(2-Methylphenyl)glycinamide hydrobromide represents one such compound, offering potential in various research applications. However, as with many research chemicals, a comprehensive and officially published Safety Data Sheet (SDS) may not be readily available.[1] This guide is designed to fill that gap, providing a robust framework for the safe handling, use, and disposal of this compound. As seasoned laboratory professionals, we understand that the absence of specific data necessitates a more stringent, proactive approach to safety. This directive is grounded in the foundational principle of treating substances of unknown toxicity with the highest degree of caution.
Our methodology is rooted in a structural hazard assessment of the molecule and adherence to the rigorous safety standards set forth by authoritative bodies like the Occupational Safety and Health Administration (OSHA).[2][3][4] By deconstructing the molecule into its constituent functional groups—an aromatic amine, an amide, and a hydrobromide salt—we can anticipate potential hazards and formulate a comprehensive safety protocol. Aromatic amines, as a class, are known to be readily absorbed through the skin and can pose long-term health risks.[5] The hydrobromide component introduces the risk of releasing corrosive hydrogen bromide gas, particularly under acidic conditions or upon thermal decomposition.[6]
This guide provides the essential, immediate safety and logistical information you need, from personal protective equipment (PPE) selection to emergency and disposal plans. Our goal is to empower you, our fellow researchers, to work safely and confidently, ensuring that your focus remains on scientific advancement.
Core Principles for Handling Chemicals with Limited Data
When a formal SDS is unavailable, a conservative approach to safety is paramount. The following principles, aligned with OSHA's Hazard Communication Standard (HCS), should govern all work with N1-(2-Methylphenyl)glycinamide hydrobromide:[3][7]
Assume Hazard: Treat the compound as hazardous. This includes potential for skin and eye irritation, respiratory tract irritation, and unknown long-term toxicity.[8][9]
Exposure Minimization: All procedures should be designed to minimize the possibility of direct contact, inhalation of dust, or ingestion.
Engineering Controls as the First Line of Defense: Whenever possible, use engineering controls such as fume hoods or ventilated enclosures to contain the material.[8]
Comprehensive PPE: Always use appropriate personal protective equipment as a crucial barrier against exposure.[10]
Preparedness: Be fully prepared for accidental spills or exposures with a clear and practiced emergency plan.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table outlines the recommended PPE for various laboratory operations involving N1-(2-Methylphenyl)glycinamide hydrobromide.
Not typically required if performed in a certified chemical fume hood
The Rationale Behind Our PPE Recommendations:
Eye and Face Protection: The use of chemical splash goggles is the minimum requirement for any operation.[12] When handling the solid form, which can become airborne, a face shield provides an additional layer of protection for the entire face.[10]
Hand Protection: Double-gloving provides an extra layer of security against potential tears or contamination during glove removal. Nitrile gloves offer good protection against incidental splashes of a wide range of chemicals.[10][12] For extended work or when using aggressive solvents, consulting a glove compatibility chart is essential.
Body Protection: A flame-resistant lab coat protects against splashes and flash fires. A chemical-resistant apron is recommended for tasks with a higher risk of spills, such as solution preparation and workups.[10]
Respiratory Protection: Weighing of fine powders poses a significant inhalation risk.[8] Performing this task in a fume hood or a ventilated enclosure is the primary control measure. An N95 respirator provides an additional layer of protection against airborne particulates.
Operational and Disposal Plans: A Step-by-Step Guide
A well-defined plan for handling and disposal is critical to ensuring safety and regulatory compliance.
Safe Handling Workflow:
Preparation:
Designate a specific area for handling the compound, preferably within a chemical fume hood.
Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[14]
Assemble all necessary equipment and reagents before retrieving the compound.
Don the appropriate PPE as outlined in the table above.
Execution:
When handling the solid, use techniques that minimize dust generation, such as gentle scooping rather than pouring from a height.
Keep containers of the compound tightly sealed when not in use.[2][15]
If working with solutions, be mindful of potential splashes and use a sash or blast shield as an additional barrier.
Post-Handling:
Thoroughly decontaminate the work area with an appropriate solvent.
Properly remove and dispose of contaminated PPE. Disposable gloves should be removed without touching the outer surface.[15]
Wash hands and forearms thoroughly with soap and water after removing PPE.[14]
Disposal Plan:
Solid Waste: All solid waste contaminated with N1-(2-Methylphenyl)glycinamide hydrobromide, including used weighing papers, contaminated PPE, and excess solid compound, should be collected in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Unused solutions and solvent rinses from decontamination should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated organic waste, depending on the solvents used.
Regulatory Compliance: All waste disposal must adhere to local, state, and federal environmental regulations. Never dispose of this compound down the drain.[8]
Emergency Procedures: Plan for the Unexpected
Even with meticulous planning, accidents can happen. A swift and informed response is crucial to mitigating harm.
Exposure Response:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][11] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][11] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[8][9] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
Spill Response:
Minor Spill (in a fume hood):
Ensure you are wearing appropriate PPE.
Cover the spill with an inert absorbent material like vermiculite or sand.[6]
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
Decontaminate the area with a suitable solvent and wipe clean.
Major Spill (outside a fume hood):
Evacuate the immediate area and alert nearby personnel.
If the material is a powder, avoid creating dust clouds.
Contact your institution's Environmental Health and Safety (EHS) department immediately.
Prevent entry into the affected area until it has been cleared by trained personnel.
Visualizing Safety Workflows
To further clarify these critical procedures, the following diagrams illustrate the decision-making processes for PPE selection and emergency response.
Caption: PPE selection workflow based on the physical form of the compound.
Caption: Decision tree for emergency response to spills or personal exposure.
References
How to Safely Handle Dangerous Substances in the Workplace . (2022, March 29). OSHA.com. [Link]
OSHA Chemical Hazards And Communication . (2022, October 5). StatPearls - NCBI Bookshelf. [Link]
OSHA Rules for Hazardous Chemicals . (2025, December 16). DuraLabel. [Link]
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . (n.d.). Creative Safety Supply. [Link]
Section 6C: Protective Equipment . (n.d.). Princeton University Environmental Health and Safety. [Link]
SDS 2001 - Aromatic Amine DECONtamination Solution . (2023, December 22). SKC Inc. [Link]
HazCom Standard: a Guide to OSHA's HCS Compliance . (n.d.). BradyID.com. [Link]
Personal Protective Equipment (PPE) . (2026, February 4). CHEMM. [Link]
SDS 2002 - Aromatic Amine Cleaning Developing Solution . (2024, January 9). SKC Inc. [Link]
Personal Protective Equipment (PPE) . (2025, September 12). US EPA. [Link]
Personal Protective Equipment . (n.d.). Dartmouth College Environmental Health and Safety. [Link]
Essential PPE for Protection Against Liquid Chemicals . (2025, April 9). SafetyCulture. [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . (2023, November 9). ACS Publications. [Link]
Material Safety Data Sheet - Mixture of Aromatic Hydroxyls / Amines / Organophosphorous Compounds / Azole / Mineral oil . (n.d.). Tri-iso. [Link]
Hazardous Substance Fact Sheet - Hydrogen Bromide . (n.d.). New Jersey Department of Health. [Link]
Safety Data Sheet - Hydrobromic Acid, 44-49% w/w . (2022, August 25). SEASTAR CHEMICALS. [Link]
Disposal of Solid Chemicals in the Normal Trash . (n.d.). Lafayette College Public Safety. [Link]
EHS Fact Sheet: Disposal of Aqueous Nonhazardous Wastes . (2024, August 9). University of Alabama at Birmingham. [Link]